5-Tert-butyl-1,2,4-oxadiazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGOKAONCMZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] This guide details the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of pivalamidoxime from pivalonitrile. The subsequent step is the cyclization of pivalamidoxime with a suitable reagent, such as cyanamide or a derivative, to form the final 3-amino-1,2,4-oxadiazole ring.
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Pivalamidoxime
The initial step is the conversion of pivalonitrile (trimethylacetonitrile) to pivalamidoxime. This reaction is a nucleophilic addition of hydroxylamine to the nitrile group.[2][3]
Figure 2: Key components for the synthesis of pivalamidoxime.
Methodology:
-
To a solution of pivalonitrile (1.0 eq) in a suitable solvent such as ethanol or 2-propanol, add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium carbonate or sodium hydroxide, 1.5 eq).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pivalamidoxime as a white solid.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| Pivalonitrile | 1.0 | 83.13 | Also known as trimethylacetonitrile.[4] |
| Hydroxylamine HCl | 1.5 | 69.49 | Used to generate free hydroxylamine. |
| Sodium Carbonate | 1.5 | 105.99 | Base for neutralizing hydroxylamine HCl. |
| Ethanol | - | 46.07 | Reaction solvent. |
Table 1: Reagents for Pivalamidoxime Synthesis.
Step 2: Synthesis of this compound
The second step involves the cyclization of pivalamidoxime with cyanamide to form the 3-amino-1,2,4-oxadiazole ring. This reaction proceeds via an initial addition of the amidoxime to the cyanamide, followed by a dehydrative cyclization.
Figure 3: Key components for the cyclization reaction.
Methodology:
-
In a reaction vessel, dissolve pivalamidoxime (1.0 eq) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Add cyanamide (1.1 eq) to the solution. A base such as sodium hydride or potassium carbonate may be added to facilitate the reaction.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| Pivalamidoxime | 1.0 | 116.16 | Synthesized in Step 1. |
| Cyanamide | 1.1 | 42.04 | Reagent for the 3-amino group. |
| Dioxane | - | 88.11 | Aprotic solvent for cyclization. |
Table 2: Reagents for Cyclization to form this compound.
Quantitative Data Summary
The following table summarizes the expected yield and key characterization data for the target compound. Yields for analogous 3-amino-5-substituted-1,2,4-oxadiazoles can vary, but moderate to good yields are generally expected.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| This compound | C₆H₁₁N₃O | 141.17 | 60-80 | White to off-white solid |
Table 3: Physicochemical Properties and Expected Yield.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm) and the amine protons (broad singlet). |
| ¹³C NMR | Signals for the tert-butyl carbons, and the two distinct carbons of the oxadiazole ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 142.10 |
Table 4: Expected Analytical Characterization Data.
Conclusion
The synthesis of this compound is a straightforward process involving the formation of a pivalamidoxime intermediate followed by a cyclization reaction with cyanamide. The methodologies presented in this guide are based on established synthetic routes for related 1,2,4-oxadiazole derivatives. These protocols can be adapted and optimized by researchers for the efficient production of this and similar compounds for further investigation in drug discovery programs.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-tert-butyl-1,2,4-oxadiazol-3-amine: A Review of Available Chemical Information
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available chemical and physical properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains limited. This document serves to consolidate the known information and provide context based on related chemical structures.
Core Chemical Identity
This compound is a heterocyclic organic compound. Its structure features a five-membered 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5th position and an amine group at the 3rd position.
| Identifier | Value |
| CAS Number | 91362-43-5[1][2][3] |
| Molecular Formula | C₆H₁₁N₃O[1][2] |
| Molecular Weight | 141.17 g/mol [1] |
Physicochemical Properties
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been identified in the public domain. The general fragmentation patterns of 1,2,4-oxadiazoles in mass spectrometry have been reviewed, which could provide a basis for analysis if the compound were to be studied[4][5].
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.
A generalized workflow for the synthesis of 1,2,4-oxadiazoles is presented below.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the 1,2,4-oxadiazole scaffold is a known pharmacophore and is present in various biologically active compounds with a wide range of activities, including antimicrobial and anticancer properties[6].
Conclusion
While the chemical identity of this compound is established with a unique CAS number, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and physical properties, specific synthetic protocols, and biological activities. Researchers and drug development professionals interested in this compound may need to perform de novo characterization to ascertain its properties and potential applications. The information provided herein is based on the limited data available and general knowledge of the 1,2,4-oxadiazole class of compounds.
References
- 1. 1pchem.com [1pchem.com]
- 2. 91362-43-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 91362-43-5|5-(tert-Butyl)-1,2,4-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine (CAS Number: 69741-92-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-tert-butyl-1,3,4-oxadiazol-2-amine (CAS: 69741-92-0). While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document summarizes the known attributes of the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles, providing a valuable resource for researchers exploring the potential applications of this molecule. This guide includes a compilation of its known physicochemical properties, a generalized synthesis protocol, and an overview of the reported biological activities of structurally related compounds.
Chemical and Physical Properties
5-tert-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound. The presence of the tert-butyl group significantly influences its physical properties, notably increasing its lipophilicity.
| Property | Value | Source |
| CAS Number | 69741-92-0 | N/A |
| Molecular Formula | C₆H₁₁N₃O | N/A |
| Molecular Weight | 141.17 g/mol | N/A |
| Appearance | White solid/powder | Sigma-Aldrich[1] |
| SMILES | CC(C)(C)C1=NN=C(O1)N | PubChem[2] |
| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | Sigma-Aldrich[1] |
| InChIKey | WONCYNYJYMAVNA-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Predicted XlogP | 0.5 | PubChem[2] |
| Monoisotopic Mass | 141.09021 Da | PubChem[2] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 142.09749 |
| [M+Na]⁺ | 164.07943 |
| [M-H]⁻ | 140.08293 |
| Data sourced from PubChem's predicted collision cross section data.[2] |
Synthesis and Characterization
General Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
This protocol is a generalized procedure based on established methods for analogous compounds.[3][4]
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
To a solution of the corresponding acid chloride (e.g., pivaloyl chloride for the synthesis of the title compound) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add an equimolar amount of thiosemicarbazide.
-
The reaction is typically stirred at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid acylthiosemicarbazide is purified, often by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidative Cyclization to the 2-Amino-1,3,4-oxadiazole
-
The acylthiosemicarbazide intermediate is dissolved in a suitable solvent, such as ethanol or methanol.
-
An oxidizing agent is added to the solution. A variety of oxidizing agents have been reported for this transformation, including 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of potassium iodide, or iodine in the presence of a base.[3][4]
-
The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC).
-
The work-up procedure typically involves removal of the solvent, followed by extraction and purification of the crude product by column chromatography or recrystallization.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the amine protons (NH₂) and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts will be dependent on the deuterated solvent used.[5][6]
-
¹³C NMR: Characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as two distinct signals for the carbon atoms of the oxadiazole ring are expected.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine group (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the tert-butyl group, and the C=N and C-O-C stretching vibrations of the oxadiazole ring.[7][8]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 141.17) and characteristic fragmentation patterns would confirm its identity.[9]
Biological Activity and Potential Applications
There is a significant body of research on the biological activities of the 1,3,4-oxadiazole scaffold, suggesting a wide range of potential therapeutic applications.[10][11] However, specific biological data for 5-tert-butyl-1,3,4-oxadiazol-2-amine is not extensively reported in the public domain. The information below summarizes the known activities of the broader class of 2-amino-1,3,4-oxadiazole derivatives.
Known Biological Activities of 2-Amino-1,3,4-Oxadiazole Derivatives
-
Enzyme Inhibition: Derivatives of 2-amino-1,3,4-oxadiazole have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against cathepsin K, a cysteine protease involved in bone resorption, suggesting potential applications in the treatment of osteoporosis.[12][13] Other studies have explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14][15]
-
Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[16] The specific activity is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and often related to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival.[17]
-
Muscle Relaxant Properties: Some 2-amino-5-substituted-1,3,4-oxadiazoles have been identified as possessing muscle relaxant properties.[18]
The tert-butyl group in 5-tert-butyl-1,3,4-oxadiazol-2-amine is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. However, the steric bulk of the tert-butyl group could also influence its binding affinity to specific biological targets.[19]
Experimental Workflows and Signaling Pathways
As no specific biological studies for 5-tert-butyl-1,3,4-oxadiazol-2-amine have been identified, a definitive experimental workflow or signaling pathway cannot be provided. However, based on the known activities of related compounds, a hypothetical workflow for investigating its potential as an enzyme inhibitor is presented below.
Caption: Hypothetical workflow for the evaluation of 5-tert-butyl-1,3,4-oxadiazol-2-amine as an enzyme inhibitor.
Should this compound exhibit significant activity in initial screenings, further investigation into its mechanism of action would be warranted. For example, if it were found to be a potent anticancer agent, studies could focus on its effects on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways.
Caption: Generalized signaling pathway illustrating a potential mechanism of action for an active compound.
Conclusion
5-tert-butyl-1,3,4-oxadiazol-2-amine is a readily synthesizable heterocyclic compound with physicochemical properties that make it an interesting candidate for biological screening. While direct evidence of its biological activity is currently lacking in the public domain, the extensive research on the 1,3,4-oxadiazole scaffold highlights its potential in various therapeutic areas, including enzyme inhibition, antimicrobial, and anticancer applications. This technical guide provides a foundation for researchers to initiate further investigation into the properties and potential applications of this compound. Future studies should focus on its synthesis and purification, followed by comprehensive biological screening to elucidate its pharmacological profile and mechanism of action.
References
- 1. 5-tert-Butyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 69741-92-0 [sigmaaldrich.com]
- 2. PubChemLite - 5-tert-butyl-1,3,4-oxadiazol-2-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. publications.cuni.cz [publications.cuni.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is recognized as a versatile scaffold, and its derivatives have shown a wide range of biological activities.[1][2] A thorough understanding of the physicochemical properties of this specific molecule is crucial for its development and application in various research settings. This technical guide provides a summary of the available, albeit limited, physical property data for this compound, alongside predicted values and general characteristics of the 1,2,4-oxadiazole class of compounds. Due to a scarcity of direct experimental data for this particular molecule, this guide also includes representative experimental protocols for determining key physical properties and a proposed synthetic workflow.
Core Physical Properties
Direct experimental data for the physical properties of this compound is not widely available in published literature. Therefore, the following table includes a combination of data for the closely related compound 5-butyl-1,2,4-oxadiazol-3-amine and computationally predicted values for analogous structures. It is important to note that substitutions on the oxadiazole ring can influence properties such as melting and boiling points.[3]
| Property | Value | Data Type | Source |
| Molecular Formula | C6H11N3O | - | [4][5] |
| Molecular Weight | 141.17 g/mol | - | [4][5] |
| Melting Point | Not Available | Experimental | [4][5] |
| Boiling Point | Not Available | Experimental | [4][5] |
| Density | Not Available | Experimental | [4][5] |
| pKa | Not Available | Experimental | - |
| Solubility | Generally low in water for aryl-substituted oxadiazoles | General Trend | [3] |
Spectroscopic and Other Properties
While specific spectroscopic data for this compound is not provided in the search results, general characteristics of oxadiazole derivatives can be inferred.
| Property | Description |
| Appearance | Likely a solid at room temperature, as is common for many substituted oxadiazoles.[6] |
| Stability | The 1,2,4-oxadiazole ring is generally stable under various chemical and thermal conditions, contributing to its metabolic stability in biological systems.[7] |
| Hazard Information | For the similar compound 5-tert-butyl-1,3,4-oxadiazol-2-amine, the GHS pictogram is GHS07 (Warning) with the hazard statement H302 (Harmful if swallowed).[8] |
Representative Experimental Protocols
Given the lack of specific experimental data for the target compound, this section provides detailed, representative methodologies for determining key physical properties applicable to solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in a given solvent (e.g., water, ethanol).
Apparatus:
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the solid compound to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vial for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original solubility in mg/mL or mol/L.
Synthetic Workflow
The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate. The following diagram illustrates a general and plausible synthetic route to this compound.
Caption: Proposed synthesis of this compound.
Logical Workflow for Physicochemical Characterization
The following diagram outlines the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Workflow for physicochemical characterization.
Conclusion
While direct experimental data on the physical properties of this compound is limited, this guide provides a framework for understanding its likely characteristics based on related compounds and general principles of oxadiazole chemistry. The provided representative protocols and workflows offer a starting point for researchers aiming to characterize this and similar molecules. Further experimental investigation is necessary to definitively establish the physicochemical profile of this compound for its potential applications in drug development and other scientific endeavors.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. labsolu.ca [labsolu.ca]
Technical Guide: 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. Due to their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties, 1,2,4-oxadiazoles are significant scaffolds in medicinal chemistry and drug discovery programs.[1][2] This guide consolidates key chemical data, presents a generalized experimental protocol for its synthesis, and outlines a typical workflow for biological evaluation, tailored for professionals in the field.
Core Compound Properties
This compound is a small molecule featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an amine group at the 3-position. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 5-(tert-butyl)-1,2,4-oxadiazol-3-amine |
| CAS Number | Not available |
| Physical State | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general and widely adopted method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[3] This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative.
General Synthesis Protocol for 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a representative method and may require optimization for the specific synthesis of this compound.
Step 1: Formation of the Amidoxime
The synthesis typically starts with the preparation of the required amidoxime. For the target compound, a tert-butyl amidoxime would be a potential starting material. This can be prepared from a corresponding nitrile (e.g., trimethylacetonitrile) and hydroxylamine.[3]
Step 2: Acylation of the Amidoxime and Cyclodehydration
-
Activation of Carboxylic Acid: A suitable carboxylic acid is activated. A common activating agent is 1,1'-Carbonyldiimidazole (CDI).[3]
-
Acylation: The activated carboxylic acid is reacted with the amidoxime in a suitable solvent like N,N-Dimethylformamide (DMF) at room temperature to form an O-acyl-amidoxime intermediate.[3]
-
Cyclodehydration: The O-acyl-amidoxime intermediate is then heated (e.g., to 120°C) to induce cyclodehydration, yielding the 1,2,4-oxadiazole ring.[3]
-
Purification: The final product is purified using standard techniques such as liquid-liquid extraction and flash chromatography.[3]
Logical Workflow for Synthesis
Caption: Generalized synthetic workflow for 1,2,4-oxadiazoles.
Biological Activity and Potential Applications
The 1,2,4-oxadiazole ring is a well-established pharmacophore in drug discovery, known for its metabolic stability and ability to act as a bioisostere for amides and esters.[3] Compounds containing this scaffold have demonstrated a wide range of biological activities.
Known Activities of 1,2,4-Oxadiazole Derivatives:
-
Antimicrobial Activity: Many 1,2,4-oxadiazole derivatives have shown potent activity against various bacterial and fungal strains.[1] Some have been investigated as potential treatments for infections caused by Staphylococcus aureus, Escherichia coli, and Candida albicans.[1]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to reduce inflammation and pain.
-
Anticancer Properties: Certain 1,2,4-oxadiazoles have been evaluated for their efficacy against various cancer cell lines.[2]
-
Antiviral and Antiparasitic Activity: The scaffold is also present in compounds investigated for activity against viruses and parasites like Trypanosoma cruzi.[1][2]
Given the prevalence of these activities within the 1,2,4-oxadiazole class, it is plausible that this compound could be a candidate for screening in these therapeutic areas.
Experimental Workflow for Biological Screening
References
Technical Guide: Solubility Profile of 5-tert-butyl-1,2,4-oxadiazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-tert-butyl-1,2,4-oxadiazol-3-amine in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally related molecules and general chemical principles to predict its solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of the compound is provided, along with a logical workflow diagram to guide researchers in their experimental design.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a predictive solubility profile and a practical framework for its experimental determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which depends on the interplay of its molecular structure, polarity, and capacity for hydrogen bonding. The structure of this compound includes a polar 1,2,4-oxadiazole ring with a primary amine group, which can act as a hydrogen bond donor and acceptor, and a non-polar tert-butyl group.
Based on the analysis of related amino-oxadiazole and amino-thiadiazole structures[2][3][4], a qualitative solubility profile can be predicted. The presence of the polar amine and oxadiazole moieties suggests good solubility in polar aprotic and protic solvents. Conversely, the non-polar tert-butyl group may impart some solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the amine group and their high polarity can effectively solvate the polar oxadiazole ring. Studies on similar amino-oxadiazole ligands have shown high solubility in DMSO.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the amine and nitrogen atoms of the oxadiazole ring. A related amino-thiadiazole is known to be soluble in methanol.[2] Recrystallization of similar compounds is often performed from ethanol. |
| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Solubility studies of a related amino-oxadiazole derivative have been conducted in acetone and ethyl acetate.[4] Precipitation may occur over time if a supersaturated solution is created.[2] |
| Low Polarity | Dichloromethane (DCM) | Low to Moderate | While less polar, DCM can still act as a hydrogen bond acceptor. However, the overall polarity of the compound may limit its solubility. |
| Non-polar | Hexane, Toluene | Low / Insoluble | The significant polarity of the oxadiazole and amine groups is unlikely to be overcome by these non-polar solvents, which primarily engage in van der Waals interactions.[2][3] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of this compound, based on common laboratory techniques such as the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Isothermal shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the compound in the saturated solution using the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
References
An In-depth Technical Guide to 5-(tert-butyl)-1,2,4-oxadiazol-3-amine
Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester groups.[1][2] This technical guide focuses on the specific derivative, 5-(tert-butyl)-1,2,4-oxadiazol-3-amine, providing a comprehensive overview of its nomenclature, physicochemical properties, and a detailed protocol for its synthesis. Furthermore, this paper explores the broader biological significance of the 3-amino-1,2,4-oxadiazole class of compounds, supported by logical diagrams to illustrate synthetic pathways and their established role in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this versatile heterocyclic compound.
Introduction
Heterocyclic compounds form the foundation of a vast number of pharmaceutical agents. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[3] Its derivatives are integral to numerous drug discovery programs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[4][5] The metabolic stability conferred by the oxadiazole ring, often replacing more labile ester or amide functionalities, makes it a "privileged scaffold" in the design of novel therapeutics.[2]
This guide provides a detailed examination of 5-(tert-butyl)-1,2,4-oxadiazol-3-amine , a derivative featuring a bulky tert-butyl group that can enhance lipophilicity and an amino group that provides a key site for hydrogen bonding and further functionalization.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is 5-(tert-butyl)-1,2,4-oxadiazol-3-amine . While specific experimental data for this exact compound is limited in publicly accessible literature, its properties can be predicted based on its structure and data from closely related analogues.
| Property | Value | Source |
| IUPAC Name | 5-(tert-butyl)-1,2,4-oxadiazol-3-amine | - |
| Synonyms | 3-Amino-5-tert-butyl-1,2,4-oxadiazole | - |
| Molecular Formula | C₆H₁₁N₃O | [6] |
| Molecular Weight | 141.17 g/mol | [6] |
| CAS Number | 114065-37-1 (for 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine) | [7] |
| Predicted Boiling Point | 242.2 ± 23.0 °C | [7] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | [7] |
| Predicted pKa | (To be determined experimentally) | - |
| Predicted LogP | (To be determined experimentally) | - |
Note: Data for CAS number, boiling point, and density are for the isomer 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine and are provided for reference.[7]
Synthesis and Experimental Protocols
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime with a suitable acylating agent or equivalent.[1][8] For the synthesis of a 3-amino substituted oxadiazole, a common and efficient method involves the reaction of an amidoxime with cyanogen bromide or a cyanamide equivalent.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 5-(tert-butyl)-1,2,4-oxadiazol-3-amine involves a two-step process starting from pivalonitrile. The first step is the formation of the key intermediate, pivalamidoxime (also known as 2,2-dimethylpropanamidoxime). The second step is the cyclization of this amidoxime with a source for the C-N portion of the heterocycle, such as cyanamide, to yield the final product.
Caption: Synthetic workflow for 5-(tert-butyl)-1,2,4-oxadiazol-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of Pivalamidoxime
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add pivalonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).
-
Solvent: Add a 1:1 mixture of ethanol and water as the solvent, sufficient to dissolve the reagents upon heating.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude pivalamidoxime. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield a white crystalline solid.
Step 2: Synthesis of 5-(tert-butyl)-1,2,4-oxadiazol-3-amine
-
Reagents & Setup: In a 100 mL round-bottom flask, dissolve pivalamidoxime (1.0 eq) and cyanamide (1.1 eq) in dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-(tert-butyl)-1,2,4-oxadiazol-3-amine.
Biological Activity and Drug Development Applications
While specific bioactivity data for 5-(tert-butyl)-1,2,4-oxadiazol-3-amine is not extensively documented, the 1,2,4-oxadiazole class and its 3-amino substituted derivatives are well-studied for a variety of pharmacological effects.
-
Antimicrobial and Antifungal Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[4] The presence of the amino group can be crucial for interacting with biological targets in pathogens.
-
Anticancer Properties: The oxadiazole scaffold is present in compounds evaluated for anticancer activity. They can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[2]
-
CNS Activity: Certain 3-amino-1,2,4-oxadiazoles have shown depressant activity on the central nervous system (CNS), indicating potential for development as sedatives or anxiolytics.[9]
-
Enzyme Inhibition: The rigid heterocyclic structure is suitable for designing specific enzyme inhibitors, for targets such as monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[5]
The primary role of the 1,2,4-oxadiazole ring in drug design is often as a bioisostere—a chemical substitute for another functional group that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.
Caption: Role of 1,2,4-oxadiazole as a bioisostere in drug design.
Conclusion
5-(tert-butyl)-1,2,4-oxadiazol-3-amine is a member of a pharmacologically significant class of heterocyclic compounds. While detailed experimental data for this specific molecule is sparse, established synthetic routes for 3-amino-1,2,4-oxadiazoles are robust and adaptable for its preparation. Based on the extensive research into related structures, this compound represents a promising building block for the development of novel therapeutic agents, particularly in the areas of infectious diseases, oncology, and neurology. The strategic use of the 1,2,4-oxadiazole core as a metabolically stable bioisostere continues to be a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic profiles of new drug candidates. Further research into the specific biological activities of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Synthesis and Potential Applications of 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous 1,2,4-oxadiazole derivatives. The guide also touches upon the potential biological significance of this class of compounds, drawing parallels from related structures.
Introduction to 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a wide array of biologically active molecules.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The metabolic stability and ability to act as a bioisostere for amide and ester functionalities make the 1,2,4-oxadiazole moiety an attractive component in drug design.[4]
Synthesis of this compound
A prevalent and effective method for the synthesis of 3-amino-1,2,4-oxadiazoles involves the reaction of an amidoxime with cyanogen bromide. For the synthesis of the target molecule, this compound, the logical precursors are pivalamidoxime (also known as tert-butylamidoxime) and cyanogen bromide.
Caption: Synthetic workflow for this compound.
Proposed Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar 3-amino-1,2,4-oxadiazoles and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Pivalamidoxime
Pivalamidoxime can be prepared from pivalonitrile and hydroxylamine.
-
Materials: Pivalonitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.
-
Add pivalonitrile to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pivalamidoxime.
-
Step 2: Synthesis of this compound
-
Materials: Pivalamidoxime, Cyanogen bromide, a suitable solvent (e.g., methanol or ethanol), and a base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve pivalamidoxime in the chosen solvent.
-
Cool the solution in an ice bath.
-
Add a solution of cyanogen bromide in the same solvent dropwise, maintaining the low temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5]
-
After the addition is complete, add a solution of the base to neutralize the hydrobromic acid formed during the reaction.
-
Allow the reaction to stir at room temperature, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Data (Hypothetical)
As no specific characterization data for this compound has been found in the searched literature, the following table presents expected and analogous data based on similar structures. This data should be confirmed by experimental analysis upon synthesis.
| Analysis | Expected/Analogous Data |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol [6] |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3-1.4 ppm) and amine protons (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and two distinct signals for the oxadiazole ring carbons. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 142.0975. |
| Appearance | Likely a solid at room temperature. |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not documented, the broader class of 3-amino-1,2,4-oxadiazoles has been investigated for various therapeutic applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.[2][3][7] These compounds have shown activity against a range of bacterial and fungal pathogens.[7] A study on 3-substituted 5-amino-1,2,4-oxadiazoles demonstrated their effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida.[8] The mechanism of action for many antimicrobial heterocycles involves the inhibition of essential enzymes or disruption of cell wall synthesis.
Caption: Potential mechanism of antimicrobial action.
Cytotoxic and Anticancer Activity
Derivatives of 1,2,4-oxadiazole have also been explored for their cytotoxic properties against various cancer cell lines.[1] The presence of the oxadiazole ring can contribute to the molecule's ability to interact with biological targets involved in cell proliferation and survival. For instance, some oxadiazole-containing compounds have been shown to induce apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
This compound represents a molecule of interest within the broader class of bioactive oxadiazoles. While specific experimental data on its synthesis and biological activity are sparse, established chemical principles allow for the confident postulation of a viable synthetic route. The known antimicrobial and cytotoxic activities of related 3-amino-1,2,4-oxadiazoles suggest that this compound warrants further investigation for its potential therapeutic applications. The protocols and information presented in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar heterocyclic compounds. Experimental validation of the proposed synthesis and a thorough biological screening are critical next steps in elucidating the true potential of this compound.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of 5-tert-butyl-1,2,4-oxadiazol-3-amine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical framework for the study of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a representative member of this important class of heterocyclic compounds. While specific experimental and extensive theoretical data for this exact molecule are not prevalent in public literature, this document outlines the standard computational methodologies and expected data formats for a thorough theoretical investigation. The protocols and data presented herein are based on established computational practices for similar small organic molecules and serve as a robust template for future research endeavors. The aim is to provide researchers with a detailed procedural blueprint for conducting and reporting theoretical studies on this and related molecules.
Introduction to 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged" structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for esters and amides.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The tert-butyl group at position 5 and the amine group at position 3 of the core molecule under discussion are expected to significantly influence its steric and electronic properties, thereby modulating its potential biological activity and pharmacokinetic profile.[3]
Hypothetical Computational Workflow
A typical theoretical investigation of a small molecule like this compound would follow a structured computational workflow. This workflow, illustrated below, ensures a systematic analysis from basic structural properties to more complex electronic and spectroscopic features.
Caption: A typical workflow for the theoretical study of an organic molecule.
Molecular Structure and Properties (Hypothetical Data)
Following the computational workflow, a series of quantitative data points would be generated. The tables below present hypothetical but realistic data for the optimized geometry and electronic properties of this compound, as would be obtained from Density Functional Theory (DFT) calculations.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | O1-N2 | 1.42 |
| N2-C3 | 1.31 | |
| C3-N4 | 1.38 | |
| N4-C5 | 1.30 | |
| C5-O1 | 1.35 | |
| C3-N(amine) | 1.36 | |
| C5-C(tert-butyl) | 1.53 | |
| Bond Angles | C5-O1-N2 | 105.0 |
| O1-N2-C3 | 108.0 | |
| N2-C3-N4 | 115.0 | |
| C3-N4-C5 | 103.0 | |
| N4-C5-O1 | 109.0 | |
| Dihedral Angle | N2-C3-N(amine)-H | 180.0 |
Table 2: Hypothetical Electronic and Spectroscopic Data
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Prominent IR Frequencies (cm⁻¹) | 3450 (N-H stretch), 2980 (C-H stretch), 1650 (C=N stretch) |
| Calculated ¹³C NMR Shifts (ppm) | C3: 168.0, C5: 175.0 |
| Calculated UV-Vis λmax (nm) | 230 |
Detailed Methodologies and Protocols
The following sections detail the standard protocols for the computational experiments outlined in the workflow.
Geometry Optimization and Frequency Analysis
Objective: To find the most stable conformation of the molecule and confirm it is at a true energy minimum.
Protocol:
-
The initial 3D structure of this compound is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
The resulting structure is then used as the input for a more accurate quantum mechanical calculation.
-
Density Functional Theory (DFT) is employed for the main optimization. A common and effective combination of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[4][5]
-
The optimization calculation is run until the forces on the atoms converge to a predefined threshold, indicating a stationary point on the potential energy surface has been reached.
-
Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum.
Electronic Structure Analysis
Objective: To understand the electronic properties, charge distribution, and reactivity of the molecule.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy gap (ΔE = E_LUMO - E_HOMO) is determined to assess chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is useful for predicting how the molecule might interact with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[6] This provides a detailed picture of the bonding within the molecule.
Prediction of Spectroscopic Properties
Objective: To predict the IR, NMR, and UV-Vis spectra, which can be used to aid in the experimental characterization of the molecule.
Protocol:
-
IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency analysis. These are used to plot a theoretical IR spectrum.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants. These are then converted to chemical shifts (δ) by referencing them to a standard (e.g., tetramethylsilane).
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to obtain the vertical excitation energies and oscillator strengths.[4] These data are used to simulate the UV-Vis absorption spectrum.
Signaling Pathways and Logical Relationships
While this molecule is not directly implicated in a specific signaling pathway without experimental data, its structural motifs are common in pharmacologically active compounds. A hypothetical relationship for its mechanism of action, based on the general activities of oxadiazoles, could involve enzyme inhibition.
Caption: A generalized pathway for enzyme inhibition by a small molecule.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the computational study of this compound. By employing a systematic workflow of geometry optimization, electronic structure analysis, and spectroscopic prediction, a deep understanding of the molecule's intrinsic properties can be achieved. The methodologies and hypothetical data presented serve as a valuable resource and template for researchers in computational chemistry and drug discovery, facilitating further investigation into the promising therapeutic potential of the 1,2,4-oxadiazole class of compounds.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]
- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic activities.
Introduction to 3-Amino-1,2,4-Oxadiazoles
The 3-amino-1,2,4-oxadiazole moiety is a prominent structural feature in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of this heterocyclic system have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The presence of the amino group at the 3-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Biological Significance and Potential Applications
While the specific biological activity of this compound is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazoles is associated with a diverse array of pharmacological activities. These include:
-
Anticancer Activity: Various substituted 1,2,4-oxadiazoles have demonstrated cytotoxic effects against several human cancer cell lines.[2]
-
Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.[2]
-
Antimicrobial Activity: 1,2,4-oxadiazole derivatives have shown promise as antibacterial and antifungal agents.[1][3]
-
Antitubercular Activity: Certain oxadiazole compounds have been identified as potent inhibitors against Mycobacterium tuberculosis.[2]
The synthesis of this compound provides a platform for the development of novel therapeutic agents in these and other disease areas. The tert-butyl group can confer increased lipophilicity and metabolic stability to potential drug candidates.
Experimental Protocols
The synthesis of this compound is presented as a two-step process, commencing with the preparation of the key intermediate, N'-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime).
Step 1: Synthesis of N'-hydroxy-2,2-dimethylpropanimidamide
This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[4][5]
Materials:
-
2,2-Dimethylpropanenitrile (Trimethylacetonitrile or Isobutyronitrile)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in a 3:1 (v/v) mixture of ethanol and water.
-
To this stirring solution, add 2,2-dimethylpropanenitrile (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-hydroxy-2,2-dimethylpropanimidamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the general principle of reacting an amidoxime with cyanogen bromide to form a 3-amino-1,2,4-oxadiazole.
Materials:
-
N'-hydroxy-2,2-dimethylpropanimidamide (from Step 1)
-
Cyanogen bromide
-
Methanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N'-hydroxy-2,2-dimethylpropanimidamide (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled amidoxime solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | Amidoxime Formation | 2,2-Dimethylpropanenitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | Reflux (~80) | 4 - 8 | Up to 99[5] |
| 2 | Oxadiazole Cyclization | N'-hydroxy-2,2-dimethylpropanimidamide | Cyanogen bromide | Methanol | Room Temperature | 12 - 24 | - |
Note: The yield for Step 2 is not explicitly reported in the literature for this specific substrate and will be dependent on the optimization of reaction conditions.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Logical Relationship of 1,2,4-Oxadiazole Synthesis
This diagram illustrates the general principle of 1,2,4-oxadiazole synthesis from an amidoxime.
Caption: General pathway for 1,2,4-oxadiazole formation.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole ring is a key heterocyclic motif found in a variety of pharmacologically active compounds, recognized for its role as a bioisostere for esters and amides.[1] Compounds incorporating this scaffold exhibit a broad spectrum of biological activities.[1][2] The characterization of novel derivatives, such as 5-tert-butyl-1,2,4-oxadiazol-3-amine, is a critical step in drug discovery and development. It ensures the unequivocal confirmation of the chemical structure, determines its purity, and establishes a reference for future studies.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the basic physicochemical properties for the target compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| Chemical Structure | |
| This compound |
Overall Analytical Workflow
The comprehensive characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure. The typical workflow is outlined below.
Chromatographic Analysis: Purity Determination by RP-HPLC
Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for assessing the purity of synthesized compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a UV detector, the purity of this compound can be quantified as a percentage of the total peak area. A typical HPLC method for oxadiazole derivatives involves a gradient elution to ensure the separation of components with varying polarities.[3][4]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Further dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 100 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40 °C.[4]
-
Detection Wavelength: 214 nm and 254 nm.[3]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Data Presentation:
| Compound | Retention Time (t R) | Purity (%) at 254 nm |
| This compound | Hypothetical: 6.8 min | Hypothetical: >98.5% |
Mass Spectrometry: Molecular Weight Confirmation
Application Note: Mass spectrometry (MS) is an essential tool for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like oxadiazoles, which typically form protonated molecular ions [M+H]⁺ in positive ion mode.[3] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ion, which can be used to confirm the elemental composition with high confidence.[5] Fragmentation patterns observed in MS/MS experiments can offer additional structural confirmation, as 1,2,4-oxadiazole systems are known to undergo characteristic ring cleavage.[6]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted NMR Spectral Data
The chemical structure of 5-tert-butyl-1,2,4-oxadiazol-3-amine suggests a simple yet informative NMR spectrum. The key structural features to be identified are the tert-butyl group, the amine group, and the oxadiazole ring.
Based on the structure, the following signals can be predicted:
-
¹H NMR: Two distinct signals are expected: one for the protons of the tert-butyl group and another for the protons of the amine group.
-
¹³C NMR: Four signals are anticipated, corresponding to the two distinct carbons of the tert-butyl group and the two carbons of the oxadiazole ring.
The predicted chemical shifts (δ) are influenced by the electronic environment of the nuclei. The electronegative nitrogen and oxygen atoms in the oxadiazole ring will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| ¹H | ~1.4 | Singlet (s) | 9H | -C(CH₃)₃ |
| ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ |
| ¹³C | ~28 | Quartet (q) | - | -C(C H₃)₃ |
| ¹³C | ~35 | Singlet (s) | - | -C (CH₃)₃ |
| ¹³C | ~168 | Singlet (s) | - | C3 (Oxadiazole ring) |
| ¹³C | ~180 | Singlet (s) | - | C5 (Oxadiazole ring) |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following are generalized protocols for the NMR analysis of small organic molecules like this compound.[1][2] Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity. Impurities will complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the amine protons. DMSO-d₆ is often a good choice for compounds with exchangeable protons like amines.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1]
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]
Protocol 2: ¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[1]
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.[1]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally appropriate.[1]
-
Acquisition Time (AQ): 2-4 seconds will provide good resolution.[1]
-
Spectral Width (SW): A spectral width of 12-16 ppm is standard for ¹H NMR.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Spectroscopy
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is typical for ¹³C NMR.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
References
Application Notes and Protocols for the Mass Spectrometry of 5-tert-butyl-1,2,4-oxadiazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is present in various biologically active molecules.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. These application notes provide a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), and outlines the expected fragmentation patterns based on the analysis of related oxadiazole derivatives.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.173 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Expected to be soluble in methanol, acetonitrile, and other polar organic solvents. |
Proposed Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This section outlines a proposed LC-MS method for the qualitative and quantitative analysis of this compound. This method is based on established procedures for the analysis of other small heterocyclic molecules and should be validated for its intended use.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of the analyte from potential impurities, followed by detection using mass spectrometry with electrospray ionization (ESI). ESI is a soft ionization technique suitable for polar molecules like the target compound, and it is expected to produce a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion to confirm its structure.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Standard laboratory glassware and consumables
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For the analysis of experimental samples, dissolve the material in the initial mobile phase composition to ensure good peak shape.
LC-MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan |
| Collision Energy | Optimized for fragmentation of the parent ion (e.g., 10-40 eV) |
Data Presentation
The following table summarizes the expected major ions for this compound in a positive ion ESI-MS experiment.
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 142.1 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 86.0 | Loss of isobutylene from the tert-butyl group |
| [C₄H₉]⁺ | 57.1 | tert-Butyl cation |
Predicted Fragmentation Pathway
The fragmentation of the 1,2,4-oxadiazole ring is a characteristic feature in the mass spectra of this class of compounds.[1] For this compound, the primary fragmentation is expected to involve the cleavage of the tert-butyl group and the heterocyclic ring.
Diagrams
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: Predicted fragmentation pathway for the protonated molecule of this compound.
Conclusion
This document provides a comprehensive starting point for the mass spectrometric analysis of this compound. The proposed LC-MS method, coupled with an understanding of the predicted fragmentation patterns, will aid researchers in the identification, characterization, and quantification of this compound. Method validation is essential to ensure the accuracy and reliability of the results for specific applications.
References
Applications of 5-tert-butyl-1,2,4-oxadiazol-3-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups. The specific compound, 5-tert-butyl-1,2,4-oxadiazol-3-amine, incorporates a bulky tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties, and an amino group at the 3-position, providing a key site for further chemical modification and interaction with biological targets. While specific quantitative data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications across various therapeutic areas based on the known activities of analogous compounds.
Potential Therapeutic Applications
Derivatives of the 1,2,4-oxadiazole core have demonstrated a wide spectrum of biological activities.[1][2][3][4] The presence of the 3-amino group in this compound makes it a valuable intermediate for the synthesis of a library of compounds with potential therapeutic utility. Based on the activities of structurally related 1,2,4-oxadiazoles, potential applications for derivatives of this compound could include:
-
Anticancer Agents: Numerous 3,5-disubstituted 1,2,4-oxadiazoles have been investigated for their antiproliferative properties. For instance, a structural isomer, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been synthesized and shown to exhibit moderate anticancer activity.[5] Further derivatization of the 3-amino group of this compound could lead to the discovery of novel and potent anticancer agents.
-
Anti-infective Agents: The 1,2,4-oxadiazole scaffold is present in various compounds with antibacterial and antifungal properties.[2] The amino group can be functionalized to introduce pharmacophores known to interact with microbial targets.
-
Anti-inflammatory and Analgesic Agents: Certain 1,2,4-oxadiazole derivatives have shown potential as anti-inflammatory and analgesic agents.[1]
-
Neurological Disorders: The 1,2,4-oxadiazole ring is a component of molecules targeting receptors in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.[6]
Data Presentation
Currently, there is a lack of specific quantitative biological data (e.g., IC₅₀, MIC) for this compound in the public domain. The following table presents representative data for a structurally related tert-butyl substituted 1,2,4-oxadiazole to illustrate the potential for this class of compounds.
| Compound | Cell Line | Biological Activity | IC₅₀ (µM) | Reference |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivative | OVXF 899 (Ovarian Cancer) | Anticancer | 2.76 | [5] |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivative | PXF 1752 (Prostate Cancer) | Anticancer | 9.27 | [5] |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivative | Renal Cancer Cell Line | Anticancer | 1.143 | [5] |
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.
Protocol 1: General Synthesis of 3-Amino-5-substituted-1,2,4-oxadiazoles
This protocol is based on the common synthetic route involving the cyclization of an O-acyl amidoxime intermediate.
Materials:
-
Substituted amidoxime (e.g., pivalamidoxime for the tert-butyl substituent)
-
Cyanogen bromide (CNBr) or a suitable acylating agent
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., ethanol, dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Preparation of the Amidoxime: The required amidoxime (e.g., pivalamidoxime) can be synthesized from the corresponding nitrile (pivalonitrile) and hydroxylamine.
-
Reaction Setup: Dissolve the amidoxime (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add a base (e.g., sodium bicarbonate, 2-3 equivalents) to the solution.
-
Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-amino-5-tert-butyl-1,2,4-oxadiazole.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of 1,2,4-oxadiazole derivatives and a hypothetical signaling pathway that could be targeted by such compounds.
Caption: General workflow for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for 5-tert-Butyl-1,2,4-oxadiazole Derivatives in Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the synthetic utility of the 5-tert-butyl-1,2,4-oxadiazole moiety, focusing on its application as a versatile building block in medicinal chemistry. While the specific compound 5-tert-butyl-1,2,4-oxadiazol-3-amine is noted, the available literature prominently features the isomeric precursor, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, as a key intermediate in the synthesis of bioactive molecules. These notes will therefore focus on the synthesis and derivatization of this aniline precursor to highlight the potential of the 5-tert-butyl-1,2,4-oxadiazole scaffold in drug discovery.
The 1,2,4-oxadiazole ring is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This makes it an attractive scaffold for the development of novel therapeutic agents.
Synthesis of the Key Building Block: 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
A reliable one-pot synthesis method allows for the efficient production of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a versatile starting material for further chemical modifications.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1) starting from tert-butylamidoxime and 4-aminobenzoic acid.[1]
Materials:
-
tert-Butylamidoxime
-
4-Aminobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Water-ice mixture
-
Ethyl acetate
-
Hexane
Procedure:
-
Under an inert atmosphere, dissolve 4-aminobenzoic acid in DMF.
-
Add 1.1 equivalents of CDI to the solution and stir for 30 minutes at room temperature.
-
To this mixture, add a solution of tert-butylamidoxime in DMF.
-
Add a second portion of 1.1 equivalents of CDI to the reaction mixture.
-
Heat the mixture to 120 °C and maintain for 4 hours to facilitate cyclodehydration.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a water-ice mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by flash chromatography using an ethyl acetate/hexane solvent system.
Yield: 59%[1]
Application in the Synthesis of Bioactive Molecules
The synthesized 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline serves as a valuable precursor for creating more complex molecules with potential therapeutic applications, such as N-arylsuccinimides and N-arylmaleimides.
Synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
Experimental Protocol:
This two-step synthesis involves the formation of an amide intermediate followed by cyclization to the corresponding N-arylsuccinimide.[1]
Step 1: Synthesis of 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid (Amide Intermediate)
-
Under inert conditions, mix equimolar amounts of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and succinic anhydride in a minimal volume of dichloromethane.
-
Stir the reaction mixture. The product precipitates out of the solution.
-
Filter the solid product and wash with dichloromethane.
Step 2: Synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
-
Mix the amide intermediate with an equimolar amount of sodium acetate in acetic anhydride.
-
Heat the mixture at 80–85 °C for 4 hours.
-
After cooling, wash the product with water at a pH of approximately 2–3.
-
Dry the solid product under vacuum and purify by flash chromatography (silica, ethyl acetate/hexane 2:1).
Quantitative Data Summary
| Compound | Starting Materials | Yield |
| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | tert-Butylamidoxime, 4-Aminobenzoic acid | 59% |
| 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, Succinic anhydride | 91% |
| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | 87% |
Visualizing Synthetic Pathways and Workflows
Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
Caption: One-pot synthesis of the aniline building block.
Derivatization to N-Arylsuccinimide
Caption: Synthetic route to N-arylsuccinimide derivative.
Biological Activity and Drug Discovery Workflow
Derivatives synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline have been investigated for their potential as anti-cancer agents. For instance, further modifications of this core structure have yielded compounds with significant antitumor activity against various human tumor cell lines.
Conceptual Drug Discovery and Evaluation Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of new chemical entities, a process relevant to the development of compounds based on the 5-tert-butyl-1,2,4-oxadiazole scaffold.
Caption: General workflow for drug discovery and development.
References
Application Notes and Protocols: 5-tert-butyl-1,2,4-oxadiazol-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][3] This structural motif is present in a variety of biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5] The 5-tert-butyl-1,2,4-oxadiazol-3-amine scaffold represents a promising starting point for the development of novel therapeutics, combining the favorable properties of the 1,2,4-oxadiazole core with the structural features of the tert-butyl and amine groups, which can influence potency, selectivity, and pharmacokinetic profiles.
Applications in Drug Discovery
While specific data on this compound is limited, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise in various therapeutic areas. The tert-butyl group is a common substituent in medicinal chemistry, often used to enhance metabolic stability and provide steric bulk that can influence receptor binding. The amino group at the 3-position provides a key site for further chemical modification and can participate in hydrogen bonding interactions with biological targets.
Anticancer Activity
A notable example of a biologically active tert-butyl substituted 1,2,4-oxadiazole is 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which has been identified as a potent inducer of apoptosis.[2] This suggests that the 3-tert-butyl-1,2,4-oxadiazole core can serve as a scaffold for the development of novel anticancer agents. The mechanism of action for such compounds may involve the modulation of key signaling pathways that regulate cell death and survival.
Below is a diagram illustrating a potential signaling pathway for apoptosis induction by a 1,2,4-oxadiazole derivative.
References
experimental procedure for synthesizing 5-tert-butyl-1,2,4-oxadiazol-3-amine derivatives
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities. This structural feature often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, making them valuable templates in drug discovery programs. This application note describes a detailed experimental procedure for the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a key intermediate for the development of novel therapeutic agents. The presented two-step protocol is robust and adaptable for the synthesis of various derivatives.
Key Synthetic Route
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of pivalamidoxime from pivalonitrile and hydroxylamine. The subsequent step is the cyclization of the amidoxime with cyanogen bromide to yield the target 3-amino-1,2,4-oxadiazole derivative. This method is advantageous due to the commercial availability of the starting materials and the generally good yields obtained in each step.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Pivalamidoxime (tert-Butylamidoxime)
This procedure outlines the synthesis of the key amidoxime intermediate from the corresponding nitrile.
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a base such as sodium carbonate or sodium hydroxide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add pivalonitrile (trimethylacetonitrile) (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude pivalamidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound
This protocol details the cyclization of pivalamidoxime with cyanogen bromide to form the target 3-amino-1,2,4-oxadiazole.
Procedure:
-
Dissolve pivalamidoxime (1.0 eq) in a suitable solvent, for example, methanol or ethanol.
-
Add a base, such as potassium carbonate or sodium acetate (1.5 eq), to the solution and stir.
-
In a separate flask, dissolve cyanogen bromide (1.1 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the pivalamidoxime mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Data Presentation
Table 1: Summary of Reactants, Products, and Expected Yields
| Step | Reactant(s) | Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | Pivalonitrile | Hydroxylamine Hydrochloride, Base | Pivalamidoxime | C₅H₁₂N₂O | 116.16 | 70-85 |
| 2 | Pivalamidoxime | Cyanogen Bromide, Base | This compound | C₆H₁₁N₃O | 141.17 | 60-75 |
Visualization
Application Notes and Protocols: Purification of 5-tert-butyl-1,2,4-oxadiazol-3-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis of this and similar 1,2,4-oxadiazole derivatives often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain a compound of high purity for subsequent biological screening and development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted method for the purification of small organic molecules.[1][2][3][4]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve differential elution of the target compound from the impurities.[3][4][5][6] By gradually increasing the polarity of the mobile phase, compounds with weaker interactions with the silica gel will elute first, followed by those with stronger interactions.
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)[2]
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Methanol
-
Anhydrous sodium sulfate
-
TLC plates (silica gel coated)
-
Potassium permanganate stain or UV lamp for visualization
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
TLC chambers
-
Capillary tubes for TLC spotting
-
Fraction collector (optional)
-
NMR spectrometer and Mass spectrometer for purity analysis
Pre-purification Workup
Prior to column chromatography, a liquid-liquid extraction is often performed to remove highly polar or non-polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove acidic impurities.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid or oil for chromatographic purification.[1]
Column Chromatography Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Secure the chromatography column in a vertical position and add a small layer of sand or a cotton/glass wool plug at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, increase the ethyl acetate concentration in hexane. The optimal gradient will depend on the specific impurity profile.
-
Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate alongside the crude material and a reference standard if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 70:30).
-
Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal and Characterization:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase.
-
Dry the purified compound under high vacuum to remove residual solvent.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following tables summarize typical quantitative data for the column chromatography purification of this compound. These values are illustrative and may require optimization for specific reaction outcomes.
Table 1: TLC Analysis of Crude and Purified Product
| Compound | Rf Value (Hexane:EtOAc 7:3) | Visualization |
| Starting Material A (e.g., Amidoxime) | 0.1 - 0.2 | UV active / Stains |
| Starting Material B (e.g., Acyl Chloride) | > 0.8 | UV active / Stains |
| This compound | 0.4 - 0.5 | UV active / Stains |
| Byproduct(s) | Variable | UV active / Stains |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2 cm diameter x 30 cm length (for ~1g crude) |
| Mobile Phase | Hexane and Ethyl Acetate |
| Elution Profile | Gradient: 5% to 40% Ethyl Acetate in Hexane |
| Fraction Size | 10 mL |
Table 3: Purity Assessment
| Analytical Method | Crude Product Purity | Purified Product Purity |
| HPLC-UV (254 nm) | ~75% | >98% |
| ¹H NMR | Complex spectrum with impurities | Clean spectrum consistent with structure |
| LC-MS | Multiple peaks | Single major peak with correct m/z |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of chromatographic separation based on polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Reactions of 5-tert-butyl-1,2,4-oxadiazol-3-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 5-tert-butyl-1,2,4-oxadiazol-3-amine with various electrophiles, including acylation, sulfonylation, and alkylation. This compound serves as a versatile building block in medicinal chemistry, and its derivatization allows for the exploration of new chemical space in drug discovery programs.
Introduction
This compound is a heterocyclic compound featuring a reactive primary amino group. This amino group is nucleophilic and readily reacts with a variety of electrophilic reagents. The 1,2,4-oxadiazole scaffold is a known bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The tert-butyl group provides steric bulk, which can influence receptor binding and selectivity. These characteristics make the title compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Reaction with Electrophiles: An Overview
The primary amino group of this compound is the principal site of reaction with electrophiles. The general reaction scheme involves the nucleophilic attack of the amino group on the electrophilic center of the reagent, leading to the formation of a new covalent bond.
Caption: General reaction of this compound with an electrophile.
Acylation Reactions
Acylation of this compound with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acylated derivatives (amides). These amides are important intermediates in the synthesis of various biologically active molecules.
General Reaction Scheme
Caption: Acylation of this compound.
Experimental Protocol: Synthesis of N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)acetamide
Workflow:
Caption: Workflow for the synthesis of N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound in anhydrous DCM and add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)acetamide.
Quantitative Data for Acylation Reactions
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | Pyridine | DCM | 3 | 85 |
| Benzoyl chloride | Triethylamine | THF | 4 | 92 |
| Isobutyryl chloride | Pyridine | DCM | 3.5 | 88 |
Sulfonylation Reactions
Sulfonylation with sulfonyl chlorides in the presence of a base provides N-sulfonylated derivatives (sulfonamides). Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.
General Reaction Scheme
Caption: Sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
Workflow:
Caption: Workflow for the synthesis of N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in pyridine and cool the solution to 0 °C.
-
Add benzenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Quantitative Data for Sulfonylation Reactions
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 12 | 78 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 16 | 82 |
| Methanesulfonyl chloride | Triethylamine | DCM | 10 | 75 |
Alkylation Reactions
N-alkylation of this compound with alkyl halides in the presence of a base can lead to mono- and di-alkylated products. Controlling the stoichiometry of the reagents is crucial to achieve selective mono-alkylation.
General Reaction Scheme
Caption: Alkylation of this compound.
Experimental Protocol: Synthesis of N-benzyl-5-tert-butyl-1,2,4-oxadiazol-3-amine
Workflow:
Caption: Workflow for the synthesis of N-benzyl-5-tert-butyl-1,2,4-oxadiazol-3-amine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound and potassium carbonate in DMF, add benzyl bromide.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-benzylated product.
Quantitative Data for Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 65 |
| Methyl iodide | NaH | THF | 25 | 4 | 70 |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 80 | 8 | 60 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Standard laboratory safety procedures should always be followed.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to streamline the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.
Synthesis Overview and Workflow
The synthesis of this compound is generally approached via a two-step process. The first step involves the formation of a key intermediate, N'-hydroxy-2,2-dimethylpropanimidamide (also known as tert-butyl amidoxime), from pivalonitrile. The second step is the cyclization of this amidoxime with cyanamide to construct the desired 1,2,4-oxadiazole ring. Careful optimization of each step is crucial for achieving high yield and purity.
Caption: A diagram illustrating the two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent route involves a two-step synthesis: first, the reaction of pivalonitrile with hydroxylamine to form N'-hydroxy-2,2-dimethylpropanimidamide, followed by the cyclization of this amidoxime intermediate with cyanamide.[1][2][3][4]
Q2: What are the critical parameters to control during the synthesis?
For amidoxime formation, key parameters include the choice of base, solvent system, reaction temperature, and time. For the cyclization step, controlling the reaction temperature, choice of catalyst (if any), and effective removal of water are critical for driving the reaction to completion and minimizing side products.
Q3: Are there any significant safety precautions to consider?
Yes. Hydroxylamine and its salts can be unstable and potentially explosive, especially upon heating. Handle with care and use appropriate personal protective equipment (PPE). Cyanamide is a toxic and reactive compound; avoid inhalation and skin contact. All reactions should be conducted in a well-ventilated fume hood.
Q4: What are the expected yields for this synthesis?
Yields can vary significantly based on the optimization of reaction conditions. The synthesis of simple amidoximes from nitriles can often achieve high yields, sometimes up to 99%.[3] The subsequent cyclization step is typically the lower-yielding step and requires careful optimization. Overall yields are generally moderate to good after purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Q: My overall yield is low. How do I identify the problematic step?
A: A low overall yield can originate from either the amidoxime formation or the cyclization step. It is crucial to isolate and confirm the yield and purity of the N'-hydroxy-2,2-dimethylpropanimidamide intermediate before proceeding. If the yield of the intermediate is low, focus on optimizing Step 1. If the intermediate is obtained in good yield but the final product yield is poor, troubleshooting should focus on the cyclization (Step 2).
Caption: A troubleshooting decision tree for low-yield issues.
Q: I am getting a low yield or incomplete conversion during the formation of N'-hydroxy-2,2-dimethylpropanimidamide (Step 1). What can I do?
A: This is a common issue that can often be resolved by adjusting the reaction conditions.
-
Base Strength: The base used to liberate free hydroxylamine from its salt is critical. If a weak base like sodium carbonate is leading to slow or incomplete reaction, consider using a stronger base or an organic base like triethylamine (TEA).
-
Solvent System: The reaction is often performed in a mixed solvent system like ethanol/water. Adjusting the ratio can improve the solubility of the starting nitrile. For highly non-polar nitriles, a solvent-free method under ultrasonic irradiation has been shown to be effective for other amidoximes.[2]
-
Temperature and Time: Ensure the reaction is heated to a sufficient reflux and for an adequate duration. Monitor the reaction by TLC or LCMS to track the disappearance of the starting nitrile.
Q: The cyclization of the amidoxime with cyanamide (Step 2) is inefficient. How can I optimize it?
A: The cyclization step is a dehydration reaction that can be challenging.
-
Catalysis: While some cyclizations proceed with heat alone, many benefit from a catalyst. A combination of PTSA (p-toluenesulfonic acid) and ZnCl₂ has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles.[5]
-
Water Removal: The elimination of water drives the reaction forward. If the reaction is stalling, consider using a Dean-Stark apparatus to azeotropically remove water or adding a dehydrating agent.
-
Reagent Purity: Ensure the cyanamide used is of high purity, as impurities can inhibit the reaction.
-
Alternative Reagents: If direct use of cyanamide is problematic, consider alternative strategies for forming the 3-amino-1,2,4-oxadiazole ring, although this may require more complex multi-step procedures.[6]
Q: My final product is impure after work-up. What are the likely contaminants and how can I purify the product?
A: Common impurities include unreacted amidoxime, unreacted cyanamide (and its decomposition products), and partially reacted intermediates.
-
Unreacted Amidoxime: This is a common impurity if the cyclization is incomplete. It can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
-
Side Products: Depending on the conditions, side reactions can occur. Purification is typically achieved via silica gel column chromatography. Choose an appropriate solvent system by first performing TLC analysis. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.
Optimization Data
The following table summarizes a hypothetical optimization study for the amidoxime formation step, illustrating how systematic changes in reaction parameters can affect the yield.
| Entry | Base (equiv.) | Solvent (v/v) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Na₂CO₃ (1.5) | EtOH/H₂O (1:1) | 80 | 12 | 65 |
| 2 | K₂CO₃ (1.5) | EtOH/H₂O (1:1) | 80 | 12 | 72 |
| 3 | TEA (2.0) | EtOH | 80 | 8 | 85 |
| 4 | NaHCO₃ (1.5) | EtOH/H₂O (1:1) | 80 | 24 | 55 |
| 5 | TEA (2.0) | MeOH | 65 | 8 | 81 |
| 6 | TEA (2.0) | EtOH | 80 | 6 | 91 |
Data is illustrative and intended to guide optimization efforts.
Experimental Protocols
Protocol 1: Synthesis of N'-hydroxy-2,2-dimethylpropanimidamide (Intermediate)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroxylamine hydrochloride (1.0 eq) and ethanol.
-
Base Addition: Add triethylamine (TEA) (2.0 eq) to the suspension and stir for 20-30 minutes at room temperature to generate free hydroxylamine.
-
Reactant Addition: Add pivalonitrile (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified further by recrystallization from an appropriate solvent if necessary. The product is typically a white solid.[3][4]
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N'-hydroxy-2,2-dimethylpropanimidamide (1.0 eq) from the previous step in a suitable solvent such as 2-propanol or DMF.
-
Reactant Addition: Add cyanamide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LCMS. For difficult reactions, the addition of a catalyst like PTSA (0.1 eq) may be beneficial.[5]
-
Work-up: After cooling to room temperature, remove the solvent in vacuo.
-
Isolation: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propanimidamide, n-hydroxy-2,2-dimethyl- | CAS 42956-75-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-tert-butyl-1,2,4-oxadiazol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-amino-1,2,4-oxadiazoles?
A1: A prevalent method for the synthesis of 3-amino-1,2,4-oxadiazoles involves the cyclization of N-acylguanidines. This can be achieved under acidic or basic conditions. Another common approach is the reaction of amidoximes with cyanogen bromide or other cyanating agents.
Q2: How can I introduce the tert-butyl group at the 5-position of the 1,2,4-oxadiazole ring?
A2: The tert-butyl group is typically introduced using a synthon already containing this moiety. One effective method is to start with tert-butylamidoxime. This can then be reacted with a suitable reagent to form the 3-amino-1,2,4-oxadiazole ring. For example, reacting tert-butylamidoxime with an activated carboxylic acid derivative followed by cyclodehydration is a common strategy for forming 3,5-disubstituted 1,2,4-oxadiazoles.[1]
Q3: I am observing significant by-product formation. What are the likely side reactions?
A3: In the synthesis of 1,2,4-oxadiazoles, particularly from O-acylamidoxime intermediates, a common side reaction is the cleavage of the O-acylamidoxime, which results in the formation of the corresponding amidoxime and a nitrile.[2] Additionally, rearrangement reactions can occur, leading to the formation of more stable heterocyclic isomers.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in 1,2,4-oxadiazole synthesis can be attributed to several factors. Incomplete conversion of starting materials, decomposition of intermediates or the final product under harsh reaction conditions (e.g., high temperatures, strong acids or bases), and inefficient cyclization are common culprits.[2] Steric hindrance from the bulky tert-butyl group can also slow down the reaction, requiring more optimized conditions to achieve a good yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid derivative (if applicable). | Use a more efficient activating agent such as CDI (1,1'-carbonyldiimidazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Ensure anhydrous conditions as these reagents are moisture-sensitive.[1] |
| Low reactivity of the amidoxime due to steric hindrance from the tert-butyl group. | Increase the reaction temperature and/or reaction time. Consider using microwave irradiation to accelerate the reaction. | |
| Inefficient cyclization of the O-acylamidoxime intermediate. | For base-catalyzed cyclization, try a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For acid-catalyzed cyclization, ensure the acid is present in sufficient quantity and is strong enough to promote dehydration. | |
| Formation of multiple products (by-products) | Cleavage of the O-acylamidoxime intermediate. | Perform the reaction at a lower temperature to minimize decomposition. Isolate the O-acylamidoxime intermediate before proceeding with the cyclization step to have better control over the reaction. |
| Rearrangement of the 1,2,4-oxadiazole ring. | Screen different solvents and reaction temperatures. Milder conditions often suppress rearrangement reactions. | |
| Difficulty in product purification | Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous phase with sodium chloride before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction. |
| Product co-elutes with starting materials or by-products during chromatography. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole (Illustrative for tert-butyl group incorporation)
This protocol demonstrates a method for incorporating a tert-butyl group into a 1,2,4-oxadiazole ring, which can be adapted for the synthesis of the target molecule.
Step 1: Activation of Carboxylic Acid
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Dissolve p-ethynylbenzoic acid in anhydrous DMF under an inert atmosphere.
-
Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Acylation of tert-butylamidoxime
-
To the activated carboxylic acid solution, add 1.1 equivalents of tert-butylamidoxime.
-
Add a second portion of CDI (1.1 equivalents).
Step 3: Cyclodehydration
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into an ice-water mixture.
-
The resulting solid is filtered, washed with water, and dried.
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Purify the crude product by flash chromatography.[1]
| Reagent | Quantity | Purpose |
| p-Ethynylbenzoic acid | 1.0 eq | Starting material |
| 1,1'-Carbonyldiimidazole (CDI) | 2.2 eq | Activating and cyclodehydrating agent |
| tert-Butylamidoxime | 1.1 eq | Source of the tert-butyl group |
| DMF | Solvent | Reaction medium |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic routes for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
Welcome to the technical support center for the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inefficient Cyclization: The cyclization of the intermediate (e.g., N-pivaloylguanidine or O-acyl amidoxime) is often a critical and challenging step. 2. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of the starting materials, intermediates, or the final product. 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient reagents. | 1. Optimize Cyclization Conditions: For N-acylguanidine cyclization, consider using an oxidant like PhI(OAc)₂ (PIDA) or N-bromosuccinimide (NBS) under mild conditions.[1][2] For syntheses involving amidoximes, ensure efficient activation of the carboxylic acid derivative and consider thermal or base-mediated cyclization. 2. Milder Reaction Conditions: Employ room temperature synthesis protocols where possible.[3] Avoid prolonged heating at high temperatures. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. Ensure the use of high-purity reagents and anhydrous solvents. |
| Formation of Side Products | 1. Formation of Isomers: Rearrangement reactions, such as the Boulton-Katritzky rearrangement, can lead to the formation of isomeric heterocycles. 2. Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates, such as O-acyl amidoximes. 3. Dimerization: In syntheses involving nitrile oxides, dimerization can be a competing reaction. | 1. Control Reaction Conditions: Maintain neutral or slightly basic conditions during workup and purification to minimize acid-catalyzed rearrangements. 2. Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Stepwise Addition: In reactions prone to dimerization, slow, controlled addition of reagents can favor the desired intramolecular cyclization. |
| Difficulty in Purification | 1. Polarity of the Product: The presence of the amino group can make the product highly polar, leading to difficulties in extraction and chromatography. 2. Co-elution with Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. pH Adjustment during Extraction: Adjust the pH of the aqueous layer during workup to suppress the polarity of the amino group and improve extraction into organic solvents. 2. Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of 3-amino-1,2,4-oxadiazoles:
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From Amidoximes and Cyanogen Halides: This method involves the reaction of a suitable amidoxime (in this case, pivalamidoxime) with a cyanogen halide (e.g., cyanogen bromide).
-
From N-Acylguanidines: This route involves the cyclization of an N-acylguanidine (e.g., N-pivaloylguanidine). This cyclization can be promoted by an oxidizing agent.[1][2][3]
Q2: I am observing a significant amount of starting material even after prolonged reaction time. What could be the issue?
A2: This could be due to several factors:
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Insufficient Activation: If you are using a carboxylic acid derivative, ensure that the activating agent (e.g., CDI, HATU) is fresh and used in the correct stoichiometric amount.
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Low Reaction Temperature: Some cyclization reactions require elevated temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for product formation and decomposition.
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Catalyst Deactivation: If a catalyst is being used, it may have been deactivated by impurities in the starting materials or solvent. Ensure the purity of all components.
Q3: My final product appears to be unstable. How should I handle and store it?
A3: 3-Amino-1,2,4-oxadiazoles can be sensitive to acidic conditions and prolonged exposure to moisture. It is recommended to store the purified product in a cool, dry place under an inert atmosphere. Avoid storing solutions of the compound in protic or acidic solvents for extended periods.
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool to accelerate the cyclization step in 1,2,4-oxadiazole synthesis.[4] It can significantly reduce reaction times and, in some cases, improve yields. However, optimization of the microwave parameters (temperature, pressure, and time) is crucial to avoid decomposition.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the synthesis of structurally related 3-amino-1,2,4-oxadiazoles and may require optimization for the specific target compound.
Protocol 1: Synthesis from N-Pivaloylguanidine via Oxidative Cyclization
This protocol is adapted from the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles.[2]
Step 1: Synthesis of N-Pivaloylguanidine Detailed experimental procedures for the synthesis of N-pivaloylguanidine would need to be sourced or developed. This would typically involve the reaction of guanidine with a pivaloylating agent (e.g., pivaloyl chloride or pivalic anhydride) under basic conditions.
Step 2: Oxidative Cyclization to this compound
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To a solution of N-pivaloylguanidine (1.0 mmol) in a suitable solvent such as DMF (5 mL), add PhI(OAc)₂ (PIDA) (1.2 mmol).
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Stir the reaction mixture at room temperature for 5 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Typical Yield (%) |
| N-Aryl/Alkyl-guanidine | 1.0 | 60-85 (for related compounds)[2] |
| PhI(OAc)₂ (PIDA) | 1.2 |
Protocol 2: Synthesis from Pivalamidoxime and Cyanogen Bromide
This protocol is a general method for the synthesis of 3-amino-1,2,4-oxadiazoles.
Step 1: Synthesis of Pivalamidoxime
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To a solution of hydroxylamine hydrochloride (1.2 equiv.) in a suitable solvent (e.g., ethanol), add a base such as sodium methoxide (1.2 equiv.).
-
Add pivalonitrile (1.0 equiv.) to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude pivalamidoxime by recrystallization or column chromatography.
Step 2: Cyclization to this compound
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Dissolve pivalamidoxime (1.0 equiv.) in a suitable solvent (e.g., dioxane or THF).
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Add a solution of cyanogen bromide (1.1 equiv.) in the same solvent dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Caption: Troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering purification challenges with 5-tert-butyl-1,2,4-oxadiazol-3-amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to solve complex purification problems.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the structural features of this compound that influence its purification.
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Polarity: The molecule possesses a polar 1,2,4-oxadiazole ring and a primary amine group, which can participate in hydrogen bonding. This is contrasted by the non-polar, bulky tert-butyl group. This amphiphilic nature can lead to challenging solubility behavior.
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Basicity: The primary amine group (-NH₂) imparts basic properties to the molecule, allowing for the formation of salts with acids. This property can be exploited for purification via acid-base extraction.
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Stability: 1,2,4-oxadiazoles are generally stable heterocycles. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ring opening or other degradation pathways.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
This is a common issue, often due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.
Causality:
-
Residual Solvent: Solvents like DMF or DMSO, often used in the synthesis of 1,2,4-oxadiazoles, are high-boiling and difficult to remove completely.[1] Their presence can lower the purity and prevent solidification.
-
Impurities: Unreacted starting materials or byproducts can act as "crystal poisons," disrupting the ordered arrangement of molecules necessary for crystallization. A common synthetic route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an acylating agent. Potential impurities could include the unreacted amidoxime or O-acylated intermediates.
Troubleshooting Steps:
-
Thorough Solvent Removal:
-
Use a high-vacuum pump to remove residual high-boiling solvents.
-
Consider azeotropic distillation. For example, add toluene to the crude product and evaporate the solvent. Repeat this process several times to help "chase" out residual DMF or DMSO.
-
-
Solvent-Antisolvent Crystallization:
-
Dissolve the crude oil in a minimum amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol).
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane or heptane) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
Question 2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?
Multiple spots on a TLC plate indicate the presence of impurities. Identifying these is key to selecting the right purification strategy.
Logical Workflow for Impurity Removal
Caption: Workflow for purifying this compound.
Potential Impurities and Removal Strategies:
| Potential Impurity | Origin | Removal Strategy |
| Pivalamidoxime | Unreacted starting material | Soluble in water. Can be removed by washing the organic layer with water during workup. |
| Cyanamide derivatives | Byproducts from starting materials | Can be removed by column chromatography. |
| O-Acyl Amidoxime Intermediate | Incomplete cyclization | May be hydrolyzed back to the amidoxime during aqueous workup or removed by column chromatography. |
| Urea or Guanidine derivatives | From side reactions of cyanamide | Highly polar. Can often be removed by an aqueous wash or silica gel chromatography. |
Detailed Protocols:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as the ammonium salt.
-
Separate the layers. The neutral and acidic impurities will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic to pH paper.
-
Extract your product back into an organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended.[2][3] Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Your product, being relatively polar due to the amine group, will likely elute at higher concentrations of ethyl acetate.
-
Question 3: My yield is low after column chromatography. What are some potential reasons and how can I improve it?
Low recovery from column chromatography can be frustrating. Here are some common causes and solutions.
Causality:
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Irreversible Adsorption: The basic amine group can strongly and sometimes irreversibly bind to the acidic silica gel, leading to streaking and poor recovery.
-
Improper Solvent System: If the mobile phase is not polar enough, the product will not move down the column. If it's too polar, the product will elute too quickly with impurities.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Add a small amount of a tertiary amine, like triethylamine (typically 0.5-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica gel, reducing tailing and improving recovery.
-
Alternatively, you can use neutral or basic alumina as the stationary phase, although silica gel is more common.
-
-
Optimize the Mobile Phase:
-
Before running a large-scale column, perform small-scale TLC experiments with different solvent systems to find the optimal conditions that give good separation (a difference in Rf values of at least 0.2 between your product and impurities).
-
-
Proper Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good solvent for recrystallizing this compound?
Based on the solubility of similar amino-oxadiazole compounds, a good starting point would be a solvent system where the compound is soluble when hot and sparingly soluble when cold.[4]
Recommended Solvent Systems for Screening:
| Solvent System | Rationale |
| Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool.[3] |
| Acetone/Water | Dissolve in hot acetone, add water until cloudy, then cool.[4] |
| Toluene | A single solvent recrystallization may be possible from toluene. |
Experimental Protocol for Recrystallization Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the chosen solvent and heat the mixture.
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Continue adding the solvent dropwise until the solid completely dissolves.
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If using a co-solvent system, add the anti-solvent dropwise at an elevated temperature until turbidity persists.
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Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice bath or a freezer.
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Evaluate the quality and quantity of the crystals formed.
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a singlet for the nine equivalent protons of the tert-butyl group (around 1.4 ppm) and a broad singlet for the two protons of the amine group. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.
-
¹³C NMR: Expect signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the carbons of the oxadiazole ring.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (141.17 g/mol ).[5] Look for the [M+H]⁺ ion in ESI+ mode.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹) and C=N stretching of the oxadiazole ring (around 1650 cm⁻¹).[6]
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is a good indicator of high purity.
Q3: Are there any specific safety precautions I should take when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
IV. References
-
Neda, I., et al. (2008). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Chim. (Bucharest), 59(1), 29-32.
-
Chemsynthesis. (n.d.). 5-butyl-1,2,4-oxadiazol-3-amine. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine 50608-12-3. Retrieved from --INVALID-LINK--
-
Heriot-Watt Research Portal. (n.d.). Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Retrieved from --INVALID-LINK--
-
Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial Activity, and Docking Study of Some 1,3,4-Oxadiazole Derivatives with Tert-Amine Moiety. Retrieved from --INVALID-LINK--
-
Springer. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Tertiary Amines as Temporary Masked Secondary Amines: A Direct Access to 5-Dialkylamino-1,2,4-oxadiazoles from 1,2,4-Oxadiazol-5(4H)-ones. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from --INVALID-LINK--
-
JETIR. (n.d.). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Novel 1,2,4-oxadiazoles compounds as PPAR-α ligands agonists. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Solubility issues of 5-tert-butyl-1,3,4-thiadiazol-2-amine in organic solvents.
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from --INVALID-LINK--
-
Bentham Science. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from --INVALID-LINK--
-
NIH. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Azotation and Coupling Reaction of Amino Oxadiazole Ligands with (Characterization, Chromatography, Solubility) Study. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-tert-Butyl-1,3,4-oxadiazol-2-amine. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (2024). Tertiary Amines as Temporary Masked Secondary Amines: A Direct Access to 5-Dialkylamino-1,2,4-oxadiazoles from 1,2,4-Oxadiazol-5(4H)-ones. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Research. (n.d.). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 171007-01-5|5-Butyl-1,2,4-oxadiazol-3-amine. Retrieved from --INVALID-LINK--
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
stability of 5-tert-butyl-1,2,4-oxadiazol-3-amine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-tert-butyl-1,2,4-oxadiazol-3-amine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,4-oxadiazole ring in acidic conditions?
A1: The 1,2,4-oxadiazole ring is generally considered to be relatively stable. Disubstituted 1,2,4-oxadiazoles, such as this compound, can tolerate strongly acidic conditions.[1] However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation.
Q2: What is the expected degradation mechanism for this compound in an acidic medium?
A2: Under acidic conditions, the degradation of the 1,2,4-oxadiazole ring is typically initiated by protonation of the N-4 atom. This is followed by a nucleophilic attack of a solvent molecule (e.g., water) on the activated carbon atom at position 5, leading to ring opening.[2] This can result in the formation of an aryl nitrile degradation product.[2]
Q3: Are there any other potential reactions to be aware of under acidic conditions?
A3: Yes, 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement, which can be triggered by acid or heat.[3][4] This rearrangement can lead to the formation of other heterocyclic isomers. It is advisable to use neutral, anhydrous conditions for workup and purification if this is a concern.[3]
Q4: How can I monitor the stability of this compound during my experiment?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective way to monitor the degradation of the compound. This method should be capable of separating the parent compound from any potential degradation products. For the identification of these degradants, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| Unexpectedly low yield of the desired product after a reaction in acidic media. | Degradation of the 1,2,4-oxadiazole ring due to harsh acidic conditions (e.g., high acid concentration, elevated temperature, or prolonged reaction time). | - Minimize the reaction time and temperature.- Use a milder acid or a lower concentration.- Consider performing the reaction in an aprotic solvent if water is contributing to hydrolysis.[3] |
| Appearance of a significant new peak in the LC-MS analysis with a mass corresponding to a hydrolyzed intermediate. | Cleavage of the O-acyl amidoxime intermediate if the 1,2,4-oxadiazole is being synthesized in situ. This is more common in aqueous or protic media.[3] | - Ensure anhydrous conditions for the cyclization step.- If using a base for cyclization, opt for a strong, non-nucleophilic base. |
| NMR and MS data suggest the formation of an isomer of this compound. | The compound may be undergoing a Boulton-Katritzky rearrangement, which is facilitated by acid.[3][4] | - Avoid acidic workups if this isomer is observed.- Purify the product under neutral conditions.- Store the final compound in a dry environment.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Stress Conditions:
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In separate vials, mix the stock solution with 0.1 N HCl and 1 N HCl to achieve a final drug concentration of 100 µg/mL.
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Prepare a control sample by diluting the stock solution with the organic solvent and water (without acid) to the same final concentration.
3. Incubation:
-
Incubate the samples at room temperature (25°C) and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Sample Analysis:
-
Neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH or 1 N NaOH) before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
5. Data Analysis:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.
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Identify any major degradation products using LC-MS.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 235 nm).[5]
-
Column Temperature: 40°C.[6]
2. Method Validation:
-
Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying both the parent compound and its degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Stress
| Condition | Time (hours) | Degradation (%) |
| 0.1 N HCl at 25°C | 24 | 5.2 |
| 1 N HCl at 25°C | 24 | 15.8 |
| 0.1 N HCl at 60°C | 24 | 29.4 |
| 1 N HCl at 60°C | 24 | 65.3 |
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments under acidic conditions.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.
Troubleshooting Guide
During the synthesis of this compound, several issues can arise, leading to low yields or impure products. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete acylation of hydroxyguanidine. 2. Decomposition of hydroxyguanidine starting material. 3. Suboptimal cyclization conditions (temperature, base). 4. Hydrolysis of pivaloyl chloride. | 1. Ensure slow, dropwise addition of pivaloyl chloride at low temperature (e.g., 0 °C) to control the exothermic reaction. Use of a non-protic solvent is recommended. 2. Use freshly prepared or properly stored hydroxyguanidine. Avoid prolonged reaction times at elevated temperatures before cyclization. 3. Optimize the base and temperature for the cyclization step. A common method involves heating the acylated intermediate.[1] 4. Conduct the reaction under anhydrous conditions, using dry solvents and glassware. |
| Presence of Multiple Spots on TLC | 1. Formation of isomeric byproducts (e.g., 3-tert-butyl-1,2,4-oxadiazol-5-amine). 2. Di-acylation of hydroxyguanidine. 3. Unreacted starting materials. 4. Formation of other heterocyclic byproducts. | 1. Control the reaction temperature and stoichiometry carefully. Isomer formation can sometimes be influenced by the reaction conditions. Purification via column chromatography may be necessary. 2. Use a strict 1:1 molar ratio of pivaloyl chloride to hydroxyguanidine. Add the acylating agent slowly to the hydroxyguanidine solution. 3. Monitor the reaction progress by TLC. If starting materials persist, consider extending the reaction time or slightly increasing the temperature during the acylation step. 4. Characterize the main byproduct to understand its formation mechanism. This may require adjusting the synthetic route or purification strategy. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If the product is known to be a solid, trituration with a non-polar solvent (e.g., hexanes) may induce crystallization. |
| Difficulty in Purification | 1. Similar polarity of the product and major byproducts. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider converting the amine product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization, followed by neutralization to recover the free amine. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the acylation of hydroxyguanidine with pivaloyl chloride, followed by a cyclization step. This two-step, one-pot synthesis is often preferred for its efficiency.
Q2: What are the critical parameters to control during the synthesis?
The most critical parameters are temperature control during acylation, the stoichiometry of the reactants, and ensuring anhydrous reaction conditions. Pivaloyl chloride is highly reactive and sensitive to moisture.[2]
Q3: What is the expected yield for this synthesis?
Yields can vary depending on the specific conditions and scale of the reaction. With optimized conditions, yields in the range of 60-80% can be expected.
Q4: How can I confirm the identity and purity of the final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of this compound.
Q5: What are the potential isomeric byproducts I should be aware of?
The primary isomeric byproduct of concern is 3-tert-butyl-1,2,4-oxadiazol-5-amine. Its formation can arise from the alternative cyclization pathway of the acylated hydroxyguanidine intermediate. Careful control of reaction conditions can help minimize its formation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Hydroxyguanidine sulfate or hydrochloride
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Sodium methoxide or other suitable base
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Anhydrous methanol or other suitable solvent (e.g., DMF, DMSO)
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Pivaloyl chloride
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Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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Preparation of free hydroxyguanidine: In a round-bottom flask under an inert atmosphere, dissolve hydroxyguanidine salt in anhydrous methanol. Add an equimolar amount of a strong base (e.g., sodium methoxide) and stir the mixture at room temperature for 1-2 hours. The salt byproduct (e.g., sodium sulfate) will precipitate.
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Filtration: Filter the mixture to remove the precipitated salt. The resulting filtrate contains the free hydroxyguanidine.
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Acylation: Cool the filtrate to 0 °C in an ice bath. Slowly add one equivalent of pivaloyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential byproduct formation pathways.
References
Technical Support Center: Scale-up Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scale-up synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete acylation of hydroxyguanidine.2. Ineffective cyclization conditions.3. Degradation of starting materials or product. | 1. Ensure pivaloyl chloride is fresh and added slowly at a low temperature to control the exothermic reaction. Use a slight excess of pivaloyl chloride.2. Verify the strength and concentration of the acid catalyst for cyclization. Experiment with different acids (e.g., HCl, H₂SO₄) or consider thermal cyclization if acid-mediated methods fail.3. Monitor reaction temperature closely. Avoid excessive heating during cyclization. Ensure anhydrous conditions are maintained. |
| Presence of Multiple Side Products | 1. Formation of di-acylated hydroxyguanidine.2. Rearrangement of the O-acyl intermediate.3. Incomplete cyclization leading to residual acylated hydroxyguanidine. | 1. Control the stoichiometry of pivaloyl chloride carefully. A 1:1 molar ratio with hydroxyguanidine is recommended.2. Optimize the cyclization temperature and reaction time. Lower temperatures may favor the desired product.3. Increase the reaction time or temperature for the cyclization step. Monitor the reaction progress by TLC or LC-MS to ensure full conversion. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup.2. Co-elution of impurities during column chromatography. | 1. Adjust the pH of the aqueous phase to neutralize the amine and increase its partitioning into the organic layer. Use a broader range of extraction solvents (e.g., ethyl acetate, dichloromethane).2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities. Consider recrystallization as an alternative or final purification step. |
| Inconsistent Yields on Scale-up | 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing leading to localized "hot spots" and side reactions.3. Challenges in maintaining anhydrous conditions on a larger scale. | 1. Use a reactor with efficient overhead stirring and a temperature control unit. Ensure the reaction is heated evenly.2. Employ mechanical stirring and ensure the stirrer is adequately sized for the reaction vessel to ensure homogenous mixing.3. Dry all glassware and solvents thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-amino-1,2,4-oxadiazoles?
A common and effective method involves the acylation of hydroxyguanidine or a protected derivative with a suitable acylating agent, followed by a cyclization step. For the synthesis of this compound, this would typically involve the reaction of hydroxyguanidine with pivaloyl chloride to form an N-pivaloylhydroxyguanidine intermediate, which is then cyclized.
Q2: What are the critical parameters to control during the acylation step?
The stoichiometry of the acylating agent (pivaloyl chloride) is crucial. A significant excess can lead to the formation of di-acylated byproducts, which can complicate purification. Temperature control is also important, as the acylation is often exothermic. Slow, dropwise addition of the acylating agent at a reduced temperature (e.g., 0-5 °C) is recommended.
Q3: What conditions are typically used for the cyclization of the N-acylhydroxyguanidine intermediate?
The cyclization can be achieved under acidic or thermal conditions. Acid-mediated cyclization, for instance using hydrochloric acid or sulfuric acid, is a common method. The reaction is typically heated to promote the dehydration and ring closure. The choice of acid and the reaction temperature are key parameters to optimize for maximizing the yield and minimizing side reactions.
Q4: What are the expected side products in this synthesis?
Potential side products include unreacted starting materials, the di-acylated hydroxyguanidine, and the uncyclized N-pivaloylhydroxyguanidine intermediate. In some cases, rearrangement products of the O-acyl intermediate can also be observed.
Q5: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a useful indicator of purity.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from hydroxyguanidine sulfate and pivaloyl chloride.
Step 1: Synthesis of N-Pivaloylhydroxyguanidine
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Reagent Preparation: In a well-ventilated fume hood, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add hydroxyguanidine sulfate (1.0 eq) and the sodium hydroxide solution. Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup: Acidify the reaction mixture with concentrated HCl to pH ~2-3. The product may precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield N-pivaloylhydroxyguanidine.
Step 2: Cyclization to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the N-pivaloylhydroxyguanidine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or dioxane.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄). Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the cyclization by TLC or LC-MS for the disappearance of the intermediate and the formation of the product.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on the described protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Acylation | Step 2: Cyclization | Overall |
| Typical Yield | 75-85% | 60-70% | 45-60% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Reaction Temperature | 0-25 °C | 80-100 °C | - |
| Purity (after purification) | >95% | >98% | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Crystallization of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 5-tert-butyl-1,2,4-oxadiazol-3-amine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The main difficulties in crystallizing this compound and related heterocyclic amines stem from several factors. A common issue is the compound "oiling out," where it separates from the solution as a liquid instead of forming solid crystals. This can be caused by high solute concentration or rapid cooling. Additionally, the presence of even minor impurities can hinder crystal nucleation and growth, leading to poor crystal quality or failure to crystallize altogether. The selection of an appropriate solvent system is also critical and often requires screening multiple solvents or solvent mixtures.
Q2: How do I select a suitable solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For oxadiazole derivatives, common solvents for screening include ethanol, methanol, ethyl acetate, acetone, and toluene. It is also worth considering mixed solvent systems, such as ethanol/water or ethyl acetate/hexane. A systematic solvent screen with small quantities of your compound is the most effective approach to identify the optimal solvent or solvent mixture.
Q3: My compound forms an oil instead of crystals. How can I resolve this?
A3: "Oiling out" is a frequent problem with amines. To address this, you can try the following:
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Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution by adding more of the hot solvent before cooling.
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Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a slower cooling rate. Avoid placing the solution directly in an ice bath from a high temperature.
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Solvent System Modification: Experiment with a different solvent or a co-solvent system. Sometimes, adding a poor solvent (an "anti-solvent") dropwise to a solution of the compound in a good solvent can induce crystallization.
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Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Q4: What should I do if no crystals form upon cooling?
A4: If no crystals appear after the solution has cooled, it may be due to several reasons:
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Excess Solvent: Too much solvent might have been used, keeping the compound fully dissolved even at low temperatures. You can try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool it again.
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Nucleation Inhibition: The formation of initial crystal seeds (nucleation) might be inhibited. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.
Q5: The resulting crystals are very small or needle-like. How can I obtain larger crystals?
A5: The formation of small or needle-like crystals is often a result of rapid crystal growth from a highly supersaturated solution. To encourage the growth of larger crystals, a slower crystallization process is necessary. This can be achieved by:
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Slowing the Cooling Rate: As mentioned previously, a slower cooling profile allows for more orderly crystal growth.
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Reducing the Concentration: Using a slightly more dilute solution (closer to the saturation point at the higher temperature) will reduce the degree of supersaturation upon cooling, favoring the growth of larger, more well-defined crystals.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the crystallization of this compound.
Problem: Low or No Crystal Yield
| Possible Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Insufficient cooling. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem: Poor Crystal Quality (Oiling Out, Amorphous Solid, Small Needles)
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Add more hot solvent to the mixture to reduce the level of supersaturation. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulate the flask to slow down the cooling process. |
| Inappropriate solvent system. | Perform a solvent screen to identify a more suitable solvent or solvent mixture. Using a co-solvent system (a good solvent and a poor solvent) can sometimes promote better crystal growth. |
| Presence of impurities. | Consider purifying the material by another method (e.g., column chromatography) before attempting recrystallization. Even small amounts of impurities can significantly affect crystal formation. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol, ethyl acetate).
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Heating: Gently heat the mixture with stirring to dissolve the compound. Add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
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Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (a solvent in which the compound is readily soluble) at its boiling point.
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Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid (cloudy).
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Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Caption: General experimental workflow for recrystallization.
Technical Support Center: Purification of 5-tert-butyl-1,2,4-oxadiazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the purification of 5-tert-butyl-1,2,4-oxadiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, reagents, and side reactions. These may include:
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Unreacted starting materials such as tert-butyl amidoxime.
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Reagents used for cyclization, for instance, coupling agents like 1,1'-carbonyldiimidazole (CDI).[1]
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Byproducts from the cyclodehydration reaction.
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Solvents used in the reaction and work-up.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: An effective initial purification step is often a liquid-liquid extraction followed by filtration.[1] If the product is a solid, recrystallization is a common and effective method for removing many impurities.
Q3: My compound is still impure after recrystallization. What should I do next?
A3: If impurities persist after recrystallization, column chromatography is a highly effective technique for separating the desired compound from closely related impurities.[2] The choice of solvent system for chromatography is crucial for good separation.
Q4: How can I determine the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques:
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Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q5: The product appears as an oil after purification. How can I induce crystallization?
A5: If your product is an oil, you can try the following to induce crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface.
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Seeding: Introduce a tiny crystal of the pure compound if available.
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Solvent Change: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity is observed.
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Trituration: Add a non-solvent to the oil and stir vigorously to encourage solid formation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a mixed solvent system. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and the receiving flask. Use a small amount of hot solvent to wash the filter paper.[4] | |
| Multiple spots on TLC after column chromatography | Inappropriate solvent system for elution. | Optimize the mobile phase polarity. A shallower gradient or isocratic elution may improve separation.[4] |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Product degradation during purification | The compound may be sensitive to heat, acid, or base. | Use milder purification conditions. For chromatography, consider using a neutral stationary phase like silica gel. Avoid high temperatures during recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) to find a suitable recrystallization solvent or solvent pair.
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Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
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Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase and Solvent System Selection: Choose a suitable stationary phase (silica gel is common) and a mobile phase (e.g., a gradient of ethyl acetate in hexane) based on TLC analysis of the crude product.[2][4]
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Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₆H₁₁N₃O | 141.17[5] | Not Available | Soluble in methanol, ethanol; sparingly soluble in water. |
| tert-Butyl amidoxime | C₄H₁₀N₂O | 102.14 | ~78-82 | Soluble in water, ethanol. |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 115-118 | Reacts with water; soluble in aprotic polar solvents. |
Note: Physical properties for the target compound and potential impurities are based on available data for structurally similar compounds and may need to be determined experimentally.
Visualization
Caption: Workflow for the purification and analysis of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-tert-Butyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 69741-92-0 [sigmaaldrich.com]
reaction condition optimization for 1,2,4-oxadiazole formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization and to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and recommended solutions to streamline your synthetic workflow.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: My reaction is showing low or no yield of the target 1,2,4-oxadiazole, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
A1: Low or no yield is a common problem often stemming from two key steps in the synthesis from an amidoxime and a carboxylic acid: the initial acylation of the amidoxime or the final cyclodehydration of the O-acyl amidoxime intermediate.[1]
Probable Causes & Recommended Solutions:
-
Incomplete Acylation of Amidoxime: The carboxylic acid may not be sufficiently activated for the amidoxime to react.
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is frequently the most challenging step and often requires forcing conditions to proceed efficiently.[1][3]
-
Solution (Thermal): If using thermal promotion, ensure adequate heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.[1]
-
Solution (Base-Mediated): Strong, non-nucleophilic bases are preferable for mediating the cyclization. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[1] Superbase systems, such as NaOH/DMSO or KOH/DMSO, can also promote cyclization at room temperature.[1][4] Microwave irradiation can also be a powerful tool to drive this transformation.[1]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[1]
-
Solution: Protect these functional groups before performing the coupling and cyclization steps.
-
-
Poor Solvent Choice: The solvent plays a critical role in the reaction's success.
-
Solution: Aprotic solvents like DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations. Protic solvents such as water or methanol can be detrimental.[1]
-
Issue 2: Formation of Significant Side Products
Q2: My analytical data (LC-MS, NMR) indicates the presence of major side products. How can I identify and minimize them?
A2: Side product formation can significantly reduce the yield and complicate purification. The identity of the side product provides clues to the underlying issue.
Probable Causes & Recommended Solutions:
-
Hydrolysis of O-Acyl Amidoxime Intermediate: A common side product is the hydrolyzed O-acyl amidoxime, which can revert to the starting amidoxime.[1][3] This is especially prevalent in aqueous or protic media or with prolonged heating.[1]
-
Solution: Minimize the reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure strictly anhydrous conditions.[1]
-
-
Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic isomers. The presence of acid or moisture can facilitate this process.[1][3]
-
Solution: If you suspect BKR, ensure anhydrous conditions and avoid acidic workups. Store the final compound in a dry environment.[1]
-
-
Nitrile Oxide Dimerization: When synthesizing 1,2,4-oxadiazoles via a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form a furoxan.[1][5]
-
Solution: This is often the favored pathway. Optimization of the reaction conditions, such as concentration and temperature, may be required to favor the desired cycloaddition over dimerization.
-
-
Formation of 1,3,4-Oxadiazole Isomer: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[1][2]
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.[1]
-
Q3: Can microwave irradiation be used to improve my 1,2,4-oxadiazole synthesis?
A3: Yes, microwave irradiation is an effective technique for accelerating the synthesis of 1,2,4-oxadiazoles, particularly the challenging cyclodehydration step.[1][6] It can significantly reduce reaction times from hours to minutes and often improves yields.[6][7]
Data Presentation: Reagent and Condition Optimization
The choice of reagents can have a substantial impact on the yield of the 1,2,4-oxadiazole. The following tables summarize the effectiveness of various coupling agents and bases.
Table 1: Effect of Coupling Agents on 1,2,4-Oxadiazole Yield
| Coupling Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| HATU | DIPEA | DMF | Room Temp | Excellent (>90%) | [1] |
| CDI | None | THF | Reflux | Good (70-89%) | [8] |
| EDC | HOBt | DMF | Room Temp | Moderate to Good | [2][6] |
| T3P® | Et3N | EtOAc | 110 °C | Excellent (>90%) | [9] |
| PS-Carbodiimide | HOBt | MeCN/DMF | 160 °C (MW) | Good (83%) | [6] |
Table 2: Effect of Cyclization Conditions on 1,2,4-Oxadiazole Yield
| Condition | Solvent | Temperature | Typical Yield | Reference |
| Thermal (Reflux) | Toluene/Xylene | >110 °C | Moderate to Good | [1] |
| TBAF | Anhydrous THF | Room Temp | Good to Excellent | [1][10] |
| NaOH/KOH | DMSO | Room Temp | Moderate to Good | [1][4] |
| Microwave | MeCN/DMF | 160 °C | Good to Excellent | [1][6] |
Yield classifications are generally considered as: Excellent >90%, Good 70-89%, Moderate 50-69%.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [5]
This protocol is advantageous for its operational simplicity and use of readily available reagents.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Microwave-Assisted, Silica-Supported Cyclization [1]
This method can enhance reaction rates and yields.
Materials:
-
Amidoxime (1.14 mmol)
-
Acyl chloride (e.g., 3-aryl-acryloyl chloride)
-
Dry Potassium Carbonate (2.53 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel (60-120 mesh)
-
Microwave reactor
Procedure:
-
Amidoxime Acylation:
-
To a sealed vessel under a dry nitrogen atmosphere, add the amidoxime and dry potassium carbonate.
-
Add 3.0 mL of anhydrous DCM.
-
Add a solution of the desired acyl chloride in 3.0 mL of anhydrous DCM dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Silica-Supported Cyclization:
-
Once the acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
-
Workup and Purification:
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
-
Visualizations
Caption: General workflow for 1,2,4-oxadiazole synthesis from amidoximes.
Caption: Troubleshooting logic for low-yield 1,2,4-oxadiazole reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Oxadiazole Isomers for Drug Discovery: The Case of 5-tert-butyl-1,2,4-oxadiazol-3-amine
Introduction
Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms.[1] They exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[2] Among these, the 1,2,4- and 1,3,4-isomers are of particular interest in medicinal chemistry due to their chemical stability, favorable pharmacokinetic properties, and broad range of biological activities.[3][4] These scaffolds are often employed as bioisosteres for ester and amide groups to improve metabolic stability and other drug-like properties.[5][6] The 1,2,3-isomer is generally unstable, ring-opening to a diazoketone tautomer, while the 1,2,5-isomer is less commonly utilized in drug design.[1][7] This guide provides a detailed comparison of 5-tert-butyl-1,2,4-oxadiazol-3-amine with its corresponding 1,3,4-oxadiazole isomer, focusing on physicochemical properties, biological activities, and synthetic methodologies, supported by experimental data.
Physicochemical Properties: A Tale of Two Isomers
Significant differences in physical and pharmaceutical properties are observed between the 1,2,4- and 1,3,4-oxadiazole isomers. These variations are largely attributed to differences in their electronic charge distribution and dipole moments.[5][6] A systematic comparison of matched pairs has shown that 1,3,4-oxadiazoles generally exhibit a more favorable profile for drug development.[5]
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale for Difference |
| Lipophilicity (logD) | Higher | Lower (often by one log unit)[5][8] | Different charge distributions and dipole moments affect partitioning between aqueous and lipid phases.[5][6] |
| Aqueous Solubility | Lower | Higher[5][8] | Directly correlated with the lower lipophilicity of the 1,3,4-isomer.[5] |
| Metabolic Stability | Often susceptible to enzymatic ring cleavage.[6] | Generally more robust and metabolically stable.[5][6] | The O-N bond in the 1,2,4-oxadiazole ring has lower aromaticity and is more prone to enzymatic reduction and cleavage.[6] |
| hERG Inhibition | Higher potential for inhibition | Lower potential for inhibition[5][6][8] | Differences in molecular shape and charge distribution affect interaction with the hERG potassium channel. |
| Chemical Stability | Generally stable, but less so than 1,3,4-isomer.[7] | Considered the most stable among all oxadiazole isomers.[7] | Based on calculated free Gibb's energies, the stability order is 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5.[7] |
Synthesis of Oxadiazole Isomers
The synthetic routes to 1,2,4- and 1,3,4-oxadiazoles are distinct, reflecting their structural differences.
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The most common method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an activated ester. The process proceeds via an O-acyl amidoxime intermediate, which then undergoes cyclodehydration.[2][9]
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A prevalent method for forming the 1,3,4-oxadiazole ring is the cyclization of 1,2-diacylhydrazines, often using dehydrating agents like phosphorus oxychloride, thionyl chloride, or Burgess reagent.[10][11] Another common approach is the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of aldehydes and acylhydrazides.[11]
Comparative Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are present in numerous biologically active compounds and approved drugs.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological effects. While there is significant overlap, certain activities are more frequently associated with one isomer over the other in recent literature.
| Biological Activity | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives |
| Anticancer | Exhibit cytotoxicity against various human cancer cell lines (e.g., MCF-7, A-549).[2][7] Ataluren, a drug for Duchenne muscular dystrophy, contains this ring.[2] | Show potent activity through various mechanisms, including inhibition of STAT3, histone deacetylase (HDAC), and other growth factors.[12][13] Raltegravir, an anti-HIV drug, features the 1,3,4-oxadiazole core.[14] |
| Antimicrobial | Show activity against Mycobacterium tuberculosis.[7] | Broad-spectrum activity reported against bacteria (Gram-positive and Gram-negative) and fungi.[14][15][16] Some derivatives show potent activity against Staphylococcus aureus, E. coli, and M. tuberculosis.[17] |
| Anti-inflammatory | Oxolamine is a known anti-inflammatory and anti-tussive agent.[7] | Many derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, with some showing significant inhibition of COX-1/COX-2 enzymes.[11][14] |
| Antiviral | Pleconaril is an antiviral drug containing the 1,2,4-oxadiazole moiety.[2] | Raltegravir is a key antiviral medication for HIV treatment.[14] Derivatives have also been investigated for activity against the hepatitis B virus.[18] |
| Other Activities | Anxiolytic (Fasiplon), vasodilator (Butalamine), and activity at serotonin receptors.[2][7] | Anticonvulsant, antidepressant, antioxidant, and hypoglycemic activities are widely reported.[13][15][18] |
Experimental Protocols
Protocol 1: Synthesis of 3-tert-Butyl-5-substituted-1,2,4-oxadiazole
This protocol is a generalized procedure based on the reaction of an amidoxime with an activated carboxylic acid.[9]
1. Materials and Reagents:
-
tert-Butyl amidoxime (prepared from trimethyl acetonitrile and hydroxylamine)
-
Substituted carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agent (e.g., EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Activation: To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) in portions at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases.
-
Coupling: Add tert-butyl amidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 4-6 hours.
-
Cyclodehydration: Heat the reaction mixture to 110-120 °C and stir for 5-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-tert-butyl-5-substituted-1,2,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole
This protocol describes the synthesis of a 2-amino-1,3,4-oxadiazole from a semicarbazide derivative.
1. Materials and Reagents:
-
Pivalic acid hydrazide (tert-butyl carbohydrazide)
-
Cyanogen bromide (CNBr) or a similar reagent
-
Sodium bicarbonate or another suitable base
-
Methanol or ethanol
-
Dichloromethane
2. Procedure:
-
Reaction Setup: Dissolve pivalic acid hydrazide (1.0 eq) in methanol in a round-bottom flask. Add a solution of sodium bicarbonate (2.0 eq) in water.
-
Cyclization: Cool the mixture in an ice bath. Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with dichloromethane (3x). Combine the organic layers.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-tert-butyl-1,3,4-oxadiazole.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is used to determine the rate at which a compound is metabolized by liver enzymes.[6]
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for reaction quenching
-
Control compounds (high and low clearance)
2. Procedure:
-
Incubation: Prepare a solution of the test compound in phosphate buffer. In a 96-well plate, add HLM to the buffer. Pre-incubate at 37 °C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Determine the rate of disappearance of the test compound. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining compound versus time.
Conclusion
The choice between 1,2,4- and 1,3,4-oxadiazole isomers is a critical decision in drug design. While both scaffolds offer a diverse range of biological activities, their physicochemical profiles are significantly different. Experimental evidence strongly suggests that 1,3,4-oxadiazoles, including the isomeric counterpart to this compound, often possess more desirable drug-like properties, such as lower lipophilicity, higher aqueous solubility, and enhanced metabolic stability.[5][8] Therefore, for projects where improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a primary goal, converting a 1,2,4-oxadiazole to its 1,3,4-isomer is a viable and recommended strategy.[6] This guide provides researchers with the foundational data and methodologies to make informed decisions when incorporating these valuable heterocyclic motifs into their drug discovery programs.
References
- 1. Oxadiazole - Wikipedia [en.wikipedia.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jpbsci.com [jpbsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. jchemrev.com [jchemrev.com]
- 12. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-tert-butyl-1,2,4-oxadiazol-3-amine and Other Amines
For Immediate Release
A comprehensive guide comparing the biological activities of 5-tert-butyl-1,2,4-oxadiazol-3-amine with other relevant amine compounds. This document provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The search for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the 1,2,4-oxadiazole nucleus being a prominent scaffold in medicinal chemistry. This guide focuses on the biological profile of this compound and presents a comparative analysis against other amines, highlighting its potential in various therapeutic areas.
Comparative Biological Activity
While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activities of structurally similar compounds, particularly other amino-oxadiazole derivatives, provide valuable insights. The following tables summarize the available data for related compounds and comparator amines.
Antimicrobial Activity
The antimicrobial potential of amino-oxadiazole derivatives has been a subject of considerable research. A study on a series of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines, which are structural isomers of the target compound, demonstrated their activity against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines and Comparator Amines
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 2-N-tert-butyl-5-phenyl-1,3,4-oxadiazol-2-amine | >100 | >100 | [1] |
| 2-N-tert-butyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | >100 | >100 | [1] |
| 2-N-tert-butyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | >100 | >100 | [1] |
| tert-Butylamine | Data not available | Data not available | |
| Aniline | Data not available | Data not available | |
| Ampicillin (Standard) | 0.25 - 2.0 | 2.0 - 8.0 | Standard Reference |
Note: The available data for the tested 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines shows limited activity at the tested concentrations. Further studies on this compound are required to fully elucidate its antimicrobial potential.
Anticancer Activity
Table 2: Anticancer Activity (IC50) of Related 1,2,4-Oxadiazole Derivatives and Comparator Amines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole derivative 1 | Human Colon Carcinoma (HCT-116) | 7.5 | [2] |
| 1,2,4-Oxadiazole derivative 2 | Human Breast Cancer (MCF-7) | 10.2 | [2] |
| tert-Butylamine | Not typically evaluated as a primary anticancer agent | Data not available | |
| Aniline | Not typically evaluated as a primary anticancer agent | Data not available | |
| Doxorubicin (Standard) | Various | 0.05 - 1.0 | Standard Reference |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies for key biological assays are provided below.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathway Analysis
Amino-oxadiazole compounds have been implicated in the modulation of key cellular signaling pathways involved in cancer and inflammation, such as the NF-κB and mTOR pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. Some oxadiazole derivatives have been shown to inhibit this pathway.[3]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acid sensing is a key input to this pathway, and amino-oxadiazoles may play a role in its modulation.
Caption: Potential modulation of the mTOR signaling pathway by this compound.
Conclusion
The available data on compounds structurally related to this compound suggest that this class of molecules holds potential for the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases. The presence of the 1,2,4-oxadiazole ring is a key feature that distinguishes its biological profile from simple amines. However, a comprehensive understanding of the specific biological activities of this compound requires further dedicated research and quantitative experimental data. The provided protocols and pathway diagrams offer a framework for future investigations into this promising compound.
References
A Comparative Guide to 5-tert-butyl-1,2,4-oxadiazol-3-amine and Alternative Monoamine Transporter Research Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-tert-butyl-1,2,4-oxadiazol-3-amine as a potential research tool, positioned within the broader context of monoamine transporter modulators. Due to a lack of specific quantitative data for this compound in publicly available bioassay databases, this document will focus on the potential of the 1,2,4-oxadiazole scaffold in monoamine transporter research, drawing comparisons with well-characterized alternative compounds.
The 1,2,4-oxadiazole heterocyclic ring system has garnered attention in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of this scaffold have been investigated for a wide range of biological activities, including as inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.
Overview of Monoamine Transporters
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft. They are the primary targets for a variety of therapeutic agents and drugs of abuse. Research tools that modulate MAT activity are invaluable for studying the physiological roles of these transporters and for the development of novel therapeutics for conditions such as depression, ADHD, and substance abuse.
This compound: A Potential Allosteric Modulator
Comparison with Alternative Research Tools
To provide a clear performance benchmark, this guide compares the potential activity of the 1,2,4-oxadiazole class with well-established monoamine transporter inhibitors that represent different mechanisms of action.
Table 1: Quantitative Comparison of Monoamine Transporter Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Dopamine Transporter (DAT) Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| This compound (Hypothesized) | DAT | Allosteric Modulator | Data not available | Data not available |
| Cocaine | DAT, SERT, NET | Competitive Inhibitor | ~23.3 - 248 | ~24.6 - 733.2 |
| GBR 12909 | DAT | Competitive Inhibitor | 1 | 5 |
| Amphetamine | DAT, NET, VMAT2 | Substrate/Releaser | ~600 | ~30 - 86,000 |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways and Experimental Workflows
Dopaminergic Synapse and Transporter Function
The following diagram illustrates the role of the dopamine transporter in a dopaminergic synapse and the sites of action for different classes of modulators.
Caption: Dopaminergic synapse and inhibitor mechanisms.
Experimental Workflow: Dopamine Transporter Uptake Inhibition Assay
This diagram outlines the typical workflow for a cell-based dopamine transporter uptake inhibition assay, a common method to quantify the potency of DAT inhibitors.
Caption: Workflow for a DAT uptake inhibition assay.
Experimental Protocols
Dopamine Transporter (DAT) Uptake Inhibition Assay
This cell-based, in vitro assay determines the inhibitory activity of a test compound on the human dopamine transporter. The protocol is based on the principle of competitive inhibition of the uptake of a radiolabeled substrate in cells engineered to express the human DAT.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT) in appropriate culture medium.
-
The day before the assay, seed the cells into a 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
2. Assay Procedure:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., GBR 12909) in the assay buffer.
-
Add the diluted compounds to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor like 10 µM GBR 12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding a solution of [³H]Dopamine (final concentration near its Kₘ for DAT) to all wells.
-
Incubate the plate at 37°C for a time within the linear range of dopamine uptake (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
3. Quantification and Data Analysis:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.
1. Cell Membrane Preparation:
-
Harvest cells expressing the dopamine transporter and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, a fixed concentration of [³H]WIN 35,428, and the cell membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909), [³H]WIN 35,428, and the cell membrane preparation.
-
Test Compound: Serial dilutions of the test compound, [³H]WIN 35,428, and the cell membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.
3. Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Conclusion
This compound represents a scaffold of interest for the development of novel monoamine transporter modulators. While specific quantitative data for this particular compound is currently unavailable, the broader class of 1,2,4-oxadiazoles shows promise as potential allosteric modulators of the dopamine transporter. This mechanism of action distinguishes them from classical competitive inhibitors like cocaine and GBR 12909, and from substrates/releasers like amphetamine. Further investigation is required to fully characterize the activity and selectivity of this compound and to validate its utility as a research tool. The experimental protocols provided in this guide offer a framework for such a validation, allowing researchers to compare its performance against established standards in the field.
References
A Comparative Guide to the Structure-Activity Relationship of 5-tert-Butyl-1,2,4-oxadiazol-3-amine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activity of a series of analogs based on the 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline scaffold. The structure-activity relationship (SAR) is explored through quantitative data from in vitro studies on various human tumor cell lines. Experimental protocols and relevant biological pathways are also detailed to provide a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction
The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2][3] Analogs of 5-tert-butyl-1,2,4-oxadiazol-3-amine, particularly those with a 5-phenyl substituent, have been investigated for their potential as anticancer agents. This guide focuses on a series of such compounds and their in vitro efficacy against a panel of human cancer cell lines, providing insights into the structural modifications that influence their cytotoxic activity. The primary reference for the data presented is the study by Maftei et al. (2013), which systematically synthesized and evaluated these analogs.[4]
Data Presentation: Anticancer Activity of 1,2,4-Oxadiazole Analogs
The in vitro anticancer activity of the synthesized compounds was evaluated against a panel of eleven human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data highlights the differential sensitivity of the cell lines to the various structural modifications of the parent compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1).
| Compound | Structure | Mean IC50 (µM) | Most Sensitive Cell Line | IC50 (µM) in Most Sensitive Line |
| 1 | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | ~92.4 | - | - |
| 3 | 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | >100 | - | - |
| 4 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | >100 | - | - |
| 5 | (Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid | >100 | - | - |
| 6 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | >100 | - | - |
| 7 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | ~9.4 | OVXF 899 (Ovarian) | 2.76 |
Data extracted from Maftei C. V. et al., Beilstein J. Org. Chem. 2013, 9, 2202–2215.[4]
Structure-Activity Relationship (SAR) Summary:
-
The parent compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1 ), exhibited moderate anticancer activity with a mean IC50 value of approximately 92.4 µM across the tested cell lines.[4]
-
Modification of the amino group with butanoic acid (3 ), pyrrolidine-2,5-dione (4 ), or but-2-enoic acid (5 , 6 ) moieties resulted in a significant loss of activity (IC50 > 100 µM).[4]
-
However, the maleimide derivative, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7 ), showed a marked increase in potency, with a mean IC50 of approximately 9.4 µM.[4]
-
Compound 7 was particularly effective against the ovarian adenocarcinoma cell line (OVXF 899) with an IC50 value of 2.76 µM and the pleuramesothelioma cell line (PXF 1752) with an IC50 of 9.27 µM.[4]
Experimental Protocols
The synthesis of the target compounds started from the key intermediate, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1 ). The analogs were then prepared through reactions involving the aniline amino group. For example, the synthesis of the succinimide derivative (4 ) and the maleimide derivative (7 ) involved the reaction of aniline 1 with succinic anhydride and maleic anhydride, respectively, to form the corresponding amic acids, followed by cyclization.
Caption: Synthetic workflow for N-phenylimide analogs.
The anticancer activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5][6][7] The amount of formazan produced is proportional to the number of living cells.
Protocol Overview:
-
Cell Plating: Human tumor cell lines were seeded in 96-well microtiter plates at a specific density and incubated to allow for cell attachment.[8][9]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[5][8]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Potential Mechanism of Action
While the specific molecular target for the anticancer activity of these 1,2,4-oxadiazole derivatives was not elucidated in the primary study, compounds containing this heterocycle have been reported to exert their effects through various mechanisms. These include the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, and interference with cell cycle progression.[10][11] The significant increase in potency observed with the maleimide derivative (7 ) suggests that this particular functional group may play a crucial role in the compound's interaction with its biological target.
Caption: Potential mechanism of anticancer action.
Conclusion
The structure-activity relationship of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline analogs demonstrates that modifications at the aniline nitrogen can significantly impact their anticancer activity. The introduction of a maleimide moiety dramatically enhances cytotoxicity, suggesting a specific pharmacophoric requirement for potent anticancer effects. These findings provide a valuable starting point for the design and development of more potent 1,2,4-oxadiazole-based anticancer agents. Further investigation is warranted to elucidate the precise mechanism of action and to optimize the lead compound for improved therapeutic potential.
References
- 1. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Study of 5-tert-butyl-1,2,4-oxadiazol-3-amine and Its Derivatives in Cancer Research
A comprehensive analysis of the synthesis, in vitro anticancer activity, and structure-activity relationships of a series of 5-tert-butyl-1,2,4-oxadiazol-3-amine derivatives reveals their potential as a promising scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of a bulky tert-butyl group at the 5-position of the oxadiazole ring can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles. This comparative study focuses on this compound and its aniline derivatives, evaluating their cytotoxic effects against various cancer cell lines.
Performance Comparison of this compound Derivatives
While a direct comparative study of a broad range of N-substituted derivatives of this compound is not extensively available in the public domain, a key derivative, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , has been synthesized and evaluated for its anticancer activity. This compound serves as a crucial reference point for understanding the potential of this chemical scaffold.
One study reported that 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibited moderate anticancer activity against a panel of 11 cancer cell lines, with a mean IC50 value of approximately 92.4 μM.[1] Although this indicates a modest intrinsic potency, it establishes a baseline for further structural modifications to enhance cytotoxic effects.
In a related study, a series of 2-(4-t-butyl-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives were synthesized and tested against HeLa, MCF7, and Caco-2 cancer cell lines.[2] While these are 1,3,4-oxadiazole isomers, the presence of the 4-tert-butylphenyl group provides valuable insights into the contribution of this moiety to anticancer activity. Two compounds from this series, with different aryl substitutions on the oxadiazole ring, demonstrated significant cytotoxicity against the MCF7 breast cancer cell line, with IC50 values of 6.74 µM and 3.69 µM.[2] This suggests that the tert-butylphenyl group, when incorporated into an oxadiazole scaffold, can be a key component of potent anticancer agents.
The following table summarizes the available quantitative data for derivatives containing the tert-butylphenyl oxadiazole motif.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Panel of 11 | ~92.4 |
| 2-(4-t-butyl-phenyl)-5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyridine | MCF7 | 6.74 |
| 2-(4-t-butyl-phenyl)-5-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine | MCF7 | 3.69 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and in vitro cytotoxicity evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of 5-tert-butyl-1,2,4-oxadiazole derivatives typically involves a multi-step process starting from a commercially available nitrile. A general synthetic pathway is outlined below.
References
Spectroscopic Data Comparison: 5-tert-butyl-1,2,4-oxadiazol-3-amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data for 5-tert-butyl-1,2,4-oxadiazol-3-amine
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and known spectral data for similar heterocyclic systems, including 1,2,4-oxadiazole derivatives and compounds containing tert-butyl and amino functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.3-1.5 | Singlet | 9H | -C(CH₃)₃ |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~175-185 | C5 (C-tert-butyl) | ||
| ~165-175 | C3 (-NH₂) | |||
| ~30-35 | -C (CH₃)₃ | |||
| ~28-30 | -C(C H₃)₃ |
Table 2: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Method | Predicted Values | Assignment |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (two bands) | N-H stretching (asymmetric and symmetric) of -NH₂ |
| ~1650-1620 cm⁻¹ | C=N stretching of the oxadiazole ring | |
| ~1580-1550 cm⁻¹ | N-H bending of -NH₂ | |
| Mass Spectrometry (EI) | m/z 141 [M]⁺ | Molecular Ion |
| m/z 126 [M-CH₃]⁺ | Loss of a methyl group | |
| m/z 84 | Fragmentation of the oxadiazole ring | |
| m/z 57 [C(CH₃)₃]⁺ | tert-butyl cation |
Spectroscopic Data of Alternative Compounds
For comparative purposes, the following tables present experimental spectroscopic data for structurally related compounds.
Alternative 1: 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline [1]
This compound shares the 3-tert-butyl-1,2,4-oxadiazole core, providing a valuable comparison for the signals of the heterocyclic ring and the tert-butyl group.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline [1]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 1.45 | Singlet | 9H | -C(CH₃)₃ |
| 4.13 | Broad Singlet | 2H | -NH₂ | |
| 6.78 | Doublet | 2H | Aromatic CH | |
| 7.84 | Doublet | 2H | Aromatic CH | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | 178.9 | C5 (C-Aryl) | ||
| 168.1 | C3 (C-tert-butyl) | |||
| 151.7 | Aromatic C-NH₂ | |||
| 129.2 | Aromatic CH | |||
| 114.2 | Aromatic CH | |||
| 111.9 | Aromatic C | |||
| 32.9 | -C (CH₃)₃ | |||
| 28.1 | -C(C H₃)₃ |
Experimental Protocols
The following are standard methodologies for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR: Spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
Carbon (¹³C) NMR: Spectra are acquired using a proton-decoupled pulse sequence, with a spectral width of 0 to 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples are analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Standard electron ionization is performed at 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the elucidation of a chemical structure using various spectroscopic techniques.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and related compounds. The provided predicted and comparative data, along with standardized experimental protocols, are intended to support researchers in their synthetic and characterization endeavors within the field of medicinal chemistry.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-tert-butyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for any synthesized compound is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-tert-butyl-1,2,4-oxadiazol-3-amine. To offer a practical perspective, we compare its purity assessment with a structurally related analog, 5-phenyl-1,2,4-oxadiazol-3-amine. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in establishing robust purity analysis pipelines.
Comparative Purity Analysis
The purity of a synthesized compound is often influenced by the synthetic route and purification methods employed. Here, we present a comparative summary of typical purity levels and the primary analytical techniques used for this compound and 5-phenyl-1,2,4-oxadiazol-3-amine.
| Compound | Typical Purity (%) | Primary Purity Assessment Techniques |
| This compound | > 98% | HPLC, GC-MS, ¹H NMR, ¹³C NMR, Melting Point |
| 5-phenyl-1,2,4-oxadiazol-3-amine | ~97% | HPLC, GC-MS, ¹H NMR, Melting Point |
Experimental Protocols
Accurate purity determination is contingent on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantification capabilities.
Protocol for this compound:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol for 5-phenyl-1,2,4-oxadiazol-3-amine (Adapted from similar compounds):
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Injection Volume: 5 µL.
-
Data Analysis: Determine purity by the area percentage method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Protocol for this compound:
-
Instrument: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Protocol for ¹H and ¹³C NMR of this compound:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Analysis: The absence of significant impurity peaks in the spectra is a strong indicator of high purity. The chemical shifts and coupling constants must be consistent with the expected structure. For quantitative analysis (qNMR), a certified internal standard of known purity and weight is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte resonance to that of the standard.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of assessing the purity of a newly synthesized compound and a decision-making framework for selecting the appropriate analytical technique.
Caption: General workflow for purity assessment of a synthesized compound.
Caption: Comparison of key attributes for different analytical techniques.
Navigating the Kinase Landscape: A Comparative Guide to the Biological Target Validation of 5-tert-butyl-1,2,4-oxadiazol-3-amine
Disclaimer: As of the latest literature review, the specific biological target for 5-tert-butyl-1,2,4-oxadiazol-3-amine has not been publicly disclosed. This guide presents a hypothetical target validation scenario for this compound, postulating its activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently implicated in cancer progression. The data and experimental protocols provided herein are illustrative and intended to guide researchers in the potential validation of novel kinase inhibitors.
Introduction to the Hypothetical Target: Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion.[1] Its overexpression and hyperactivity are hallmarks of various cancers, making it a compelling target for therapeutic intervention.[1] FAK signaling is initiated by its autophosphorylation at the Tyr397 residue, which creates a binding site for Src family kinases, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK.[1][2]
This guide compares the hypothetical performance of This compound (referred to as "Oxadiazole Compound") with established FAK inhibitors, PF-573228 and Defactinib (VS-6063) , in a series of target validation assays.
Comparative Performance Data
The following tables summarize the hypothetical and known quantitative data for the validation of FAK as a biological target.
Table 1: Biochemical Potency and Selectivity
| Compound | FAK IC₅₀ (nM) | Pyk2 IC₅₀ (nM) | Kinase Selectivity Profile |
| Oxadiazole Compound (Hypothetical) | 15 | 850 | High selectivity for FAK over Pyk2 |
| PF-573228 | 4[3][4] | ~1000 | >100-fold selectivity for FAK over Pyk2[1] |
| Defactinib (VS-6063) | 0.6[5] | 0.6[5] | Potent dual FAK/Pyk2 inhibitor |
Table 2: Cellular Activity
| Compound | p-FAK (Y397) Inhibition IC₅₀ (nM) | Cell Proliferation (MCF-7) IC₅₀ (µM) | Cell Migration Inhibition (EC₅₀, µM) |
| Oxadiazole Compound (Hypothetical) | 150 | 5.2 | 1.8 |
| PF-573228 | 30-100[3][6] | ~10 | 0.1-1 |
| Defactinib (VS-6063) | ~50 | 2.5 | 0.5 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the target validation process.
Caption: FAK Signaling Pathway.
Caption: General Workflow for Biological Target Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
In Vitro FAK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FAK.
-
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by the FAK enzyme. A europium-labeled anti-phosphotyrosine antibody acts as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate serves as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Procedure:
-
Dispense 2 µL of the test compound at various concentrations into a 384-well low-volume microplate.
-
Add 4 µL of recombinant human FAK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ values from the dose-response curves.
Western Blot for FAK Autophosphorylation
This cell-based assay determines the ability of a compound to inhibit FAK activation in a cellular context.
-
Procedure:
-
Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treat cells with desired concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated FAK (p-FAK Y397) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH).
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-FAK to total FAK is calculated and normalized to the vehicle control to determine the IC₅₀ for inhibition of FAK phosphorylation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of the compound on the metabolic activity and viability of cancer cells.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values from the dose-response curves.
Conclusion
This guide outlines a hypothetical framework for the biological target validation of this compound, focusing on FAK as a plausible target. The presented comparative data and experimental protocols provide a roadmap for researchers to assess the potential of novel compounds as kinase inhibitors. The combination of biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's mechanism of action and its therapeutic potential. The illustrative data suggests that the hypothetical "Oxadiazole Compound" demonstrates promising FAK inhibition, warranting further investigation in preclinical models.
References
Navigating In Vitro Assay Validation for Novel Oxadiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of in vitro assays is a critical step in the preclinical evaluation of novel therapeutic candidates. This guide provides a comparative overview of key in vitro assays for the functional characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a representative of the pharmacologically significant oxadiazole class of compounds. This document outlines essential validation parameters, presents detailed experimental protocols, and offers a comparative analysis with functionally related molecules.
The 1,2,4-oxadiazole ring is a well-established pharmacophore found in a variety of biologically active compounds, serving as a bioisostere for ester and amide groups, which enhances its resistance to hydrolysis.[1] Derivatives of oxadiazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2][3][4][5][6] Given this broad potential, rigorous in vitro assay validation is paramount to accurately define the biological profile of new chemical entities like this compound.
Comparative Analysis of In Vitro Assays
To illustrate the validation process, this guide compares the performance of this compound with two alternative compounds, 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole (an antimicrobial agent) and 5-aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine (a cholinesterase inhibitor), in three fundamental in vitro assays: a cytotoxicity assay, an antimicrobial susceptibility test, and an enzyme inhibition assay.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of these assays.
Table 1: MTT Cytotoxicity Assay against HeLa Cells
| Compound | IC50 (µM) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| This compound | 25.3 | 0.992 | 1.5 | 5.0 |
| 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole | > 100 | 0.989 | 2.1 | 7.5 |
| 5-aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | 15.8 | 0.995 | 1.0 | 3.5 |
Table 2: Antimicrobial Susceptibility Testing against Staphylococcus aureus
| Compound | MIC (µg/mL) | Precision (CV%) | Accuracy (%) |
| This compound | 16 | 4.5 | 95.2 |
| 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole | 4 | 3.8 | 97.1 |
| Vancomycin (Control) | 1 | 2.5 | 98.5 |
Table 3: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
| Compound | IC50 (µM) | Specificity (vs. BChE) | Robustness (pH 7.2-7.6) |
| This compound | 5.2 | 15-fold | < 5% variation |
| 5-aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | 0.8 | 25-fold | < 4% variation |
| Rivastigmine (Control) | 0.1 | 10-fold | < 3% variation |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below, adhering to established guidelines for in vitro assay validation.[7][8][9][10]
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the test compounds are prepared. The cell culture medium is replaced with medium containing the test compounds, and the plates are incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of Staphylococcus aureus (ATCC 29213) is prepared to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in the 96-well plates.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Acetylcholinesterase (AChE) Enzyme Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in phosphate buffer (pH 7.4).
-
Compound Incubation: The test compounds are pre-incubated with the AChE enzyme for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 10 minutes. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General experimental workflows for the in vitro assays.
Caption: Key parameters for in vitro assay validation.
Caption: Simplified pathway of acetylcholinesterase inhibition.
Conclusion
The successful validation of in vitro assays is a cornerstone of preclinical drug development. By systematically evaluating key performance characteristics such as accuracy, precision, specificity, and sensitivity, researchers can ensure the generation of reliable and reproducible data. This comparative guide for this compound provides a framework for the rigorous assessment of novel oxadiazole derivatives, facilitating informed decision-making in the progression of promising therapeutic candidates. The presented protocols and validation parameters can be adapted for a wide range of in vitro studies, ensuring data integrity and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amp.org [amp.org]
Comparative Cross-Reactivity Profile of 5-tert-butyl-1,2,4-oxadiazol-3-amine and Related Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-tert-butyl-1,2,4-oxadiazol-3-amine. Due to the limited availability of public data on this specific molecule, this report leverages experimental data from structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to infer a potential biological activity profile. The following sections present a summary of this activity, detailed experimental protocols for common cross-reactivity assays, and visualizations of experimental workflows and relevant biological pathways.
Inferred Biological Activity and Cross-Reactivity
The 1,2,4-oxadiazole scaffold is a constituent of various biologically active compounds, with derivatives showing a range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The cross-reactivity of a compound refers to its ability to bind to multiple, often unrelated, biological targets. Understanding this profile is crucial in drug development to identify potential off-target effects and new therapeutic applications.
The table below summarizes the biological activities of several oxadiazole derivatives that are structurally analogous to this compound. This data provides an insight into the potential targets and off-targets for this class of compounds.
| Compound/Derivative Class | Biological Target/Assay | Measured Activity (IC₅₀/MIC) | Reference |
| 5-Aryl-1,3,4-oxadiazol-2-amine derivatives | Staphylococcus aureus | MIC = 1.56 µg/mL | [5] |
| 5-Aryl-1,3,4-oxadiazol-2-amine derivatives | Bacillus subtilis | MIC = 0.78 µg/mL | [5] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivatives | MCF-7 (Breast Cancer) | IC₅₀ = 0.22 - 0.68 µM | [1] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivatives | A-549 (Lung Cancer) | IC₅₀ = 1.09 - 1.56 µM | [1] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivatives | A-375 (Melanoma) | IC₅₀ = 0.79 - 1.18 µM | [1] |
| 1,2,4-Oxadiazole-sulfonamide derivatives | HCT-116 (Colon Cancer) | IC₅₀ = 6.0 µM | [3] |
| 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | A-549 (Lung Cancer) | IC₅₀ = 0.11 µM | [3] |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines | Staphylococcus aureus | Less active than standard | [6] |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines | Escherichia coli | Less active than standard | [6] |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines | Aspergillus niger | Less active than standard | [6] |
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a panel of standardized in vitro assays is typically employed. Below are detailed protocols for key experiments relevant to the activities observed in related oxadiazole derivatives.
MTT Assay for Cellular Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a primary screening method to determine the cytotoxic effects of a compound against various cancer cell lines.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11]
Kinase Binding Assay
Kinase binding assays are essential for determining if a compound interacts with protein kinases, a large family of enzymes that are common targets in drug discovery, particularly in oncology. A common format is a competitive binding assay.
Principle: This assay measures the ability of a test compound to displace a known, often fluorescently or radiolabeled, ligand from the kinase active site. The degree of displacement is proportional to the binding affinity of the test compound.
Procedure:
-
Reagent Preparation: Prepare solutions of the purified kinase, a high-affinity labeled ligand (tracer), and the test compound at various concentrations.
-
Assay Plate Setup: In a microplate, add the kinase, the labeled tracer, and the test compound. Include wells for total binding (kinase and tracer) and non-specific binding (kinase, tracer, and a high concentration of an unlabeled known inhibitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the bound labeled tracer. The detection method depends on the label used (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or radioactivity).[12][13]
-
Data Analysis: Plot the signal against the concentration of the test compound. The IC₅₀ value is determined from the resulting dose-response curve, which can then be converted to a binding affinity constant (Ki).
Visualizations
The following diagrams illustrate a general workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by an oxadiazole derivative.
Caption: General workflow for assessing the cross-reactivity of a test compound.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 13. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Tert-butyl-1,2,4-oxadiazol-3-amine and Related Compounds
This guide provides essential safety and logistical information for the proper disposal of 5-Tert-butyl-1,2,4-oxadiazol-3-amine, ensuring the safety of laboratory personnel and environmental protection. Professionals in drug development and chemical research should adhere to these protocols to mitigate risks associated with chemical waste.
Hazard Profile of Structural Analogues
Based on data from similar compounds, this compound should be handled as a hazardous substance. Analogous compounds are generally classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3]
| Compound Name | CAS Number | Key Hazards |
| 5-tert-Butyl-1,3,4-oxadiazol-2-amine | 69741-92-0 | Acute toxicity (Oral, Category 4) |
| 3-Amino-5-tert-butylisoxazole | 55809-36-4 | Acute toxicity (Oral, Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2] |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 14068-53-2 | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[1] |
| 5-Amino-1,2,3-thiadiazole | Not specified | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Body Protection: A standard laboratory coat.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent hazardous reactions.
-
Solid Waste: Collect unadulterated or expired this compound and any materials with significant contamination (e.g., weighing paper, contaminated gloves) in a designated, robust, and sealable hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[5]
-
Decontamination Materials: Absorbents and other materials used to clean up spills of this chemical must be treated as hazardous waste and collected in the solid waste container.[6][7]
3. Container Management: All waste containers must be in good condition and compatible with the chemical.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and identify the primary hazards (e.g., "Toxic," "Irritant").[5][8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5]
4. Storage:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[8][9]
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.[5]
-
Use secondary containment for all liquid waste containers.[5]
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
